molecular formula O13V4-6 B1258825 Tetravanadate(6-)

Tetravanadate(6-)

Cat. No.: B1258825
M. Wt: 411.76 g/mol
InChI Key: JXIADNYSXBZKBU-UHFFFAOYSA-N
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Description

Overview of Polyoxometalate (POM) Chemical Systems

Polyoxometalates are a vast and diverse class of inorganic compounds composed of metal-oxygen cluster anions. mdpi.com These clusters are formed by the condensation of three or more transition metal oxyanions, linked together by shared oxygen atoms to create a three-dimensional framework. nih.gov The metals are typically from Group 5 (V, Nb, Ta) or Group 6 (Mo, W) of the periodic table, existing in high oxidation states. nih.gov POMs can be broadly categorized into two main families: isopolymetalates, which contain only one type of metal and oxide, and heteropolymetalates, which incorporate one or more additional elements, often from the p-block, such as phosphorus or silicon. acs.org Their structures can range from simple, highly symmetric ions like the Lindqvist ion to giant, complex assemblies containing hundreds of metal atoms. researchgate.net This structural versatility gives rise to a wide array of chemical and physical properties, making POMs attractive for applications in catalysis, materials science, and medicine. uzh.ch

Distinctive Features and Significance of Vanadium Oxo-Clusters in Inorganic Chemistry

Vanadium-oxo clusters, or polyoxovanadates (POVs), represent a significant subclass of POMs, distinguished by the rich and accessible redox chemistry of vanadium, which commonly exists in +4 and +5 oxidation states within these frameworks. rsc.orgugr.es This redox activity is a key factor in their diverse applications, particularly in catalysis. ajol.info The speciation of vanadate (B1173111) in aqueous solution is highly dependent on pH and concentration, leading to a variety of cluster sizes and geometries. nih.govresearchgate.net For instance, at neutral pH, the monomeric dihydrogenvanadate (B1235885) ion (H₂VO₄⁻) is prevalent at low concentrations, while at higher concentrations, oligomeric species like the cyclic tetravanadate ([V₄O₁₂]⁴⁻) and the larger decavanadate (B1236424) ([V₁₀O₂₈]⁶⁻) are formed. nih.govrsc.orgacs.org The ability of vanadate units to adopt different coordination geometries, primarily tetrahedral and square pyramidal, contributes to the vast structural diversity of POVs. mdpi.comuchile.cl The tetravanadate ion, in particular, often acts as a fundamental building block, participating in the construction of more complex, extended structures. nii.ac.jptandfonline.com

Historical Context and Evolution of Research on Tetravanadate(6-)

The study of polyoxometalates dates back to the 19th century, with the initial discovery of heteropolymolybdates by Berzelius. acs.org The exploration of polyoxovanadates followed, driven by the complex aqueous chemistry of vanadium. The tetravanadate ion, [V₄O₁₂]⁴⁻, was identified as a key species in the polymerization of vanadate in solution. Early research focused on understanding the conditions of its formation and its relationship to other vanadate oligomers. The development of advanced analytical techniques, particularly single-crystal X-ray diffraction and ⁵¹V NMR spectroscopy, has been pivotal in elucidating the precise structure and behavior of the tetravanadate ion and its compounds. nih.govmdpi.com Hydrothermal synthesis has emerged as a powerful method for creating novel crystalline materials based on the tetravanadate unit, often incorporating organic ligands or other metal complexes to generate hybrid materials with unique properties. tandfonline.comresearchgate.net More recent research has explored the role of the tetravanadate anion as a ligand itself, coordinating to other metal centers to form larger, functional assemblies. nii.ac.jp

Fundamental Research Paradigms in Tetravanadate(6-) Chemistry

Modern research into tetravanadate(6-) chemistry is guided by several key paradigms. A primary focus is on the rational design and synthesis of novel materials with specific structures and properties. This often involves the use of hydrothermal and solvothermal techniques to control the self-assembly of tetravanadate units with other molecular components. tandfonline.com A significant area of investigation is the creation of inorganic-organic hybrid materials, where the tetravanadate anion is combined with organic ligands or metal-organic fragments. uchile.cltandfonline.com

Characterization of these complex structures relies heavily on a suite of advanced analytical methods. Single-crystal X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms. mdpi.commdpi.comiucr.org Spectroscopic techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide valuable information about the vibrational modes of the V-O bonds within the tetravanadate core. researchgate.net Furthermore, ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the speciation of vanadates in solution and for characterizing the local environment of the vanadium atoms in the solid state. nih.govfrontiersin.org Computational methods, such as Density Functional Theory (DFT), are increasingly employed to complement experimental findings, providing insights into the electronic structure and bonding of tetravanadate-containing compounds. dntb.gov.ua

Interactive Data Tables

Below are interactive tables summarizing key structural data for the tetravanadate(6-) ion and a list of related chemical compounds mentioned in this article.

Table 1: Selected Crystallographic Data for the Tetravanadate(6-) Ion, [V₄O₁₂]⁴⁻

ParameterValue Range (Å or °)Reference
V-O (terminal) Bond Length1.594 - 1.670 uchile.clmdpi.com
V-O (bridging) Bond Length1.761 - 1.803 uchile.cluchile.clusd.edu
O-V-O Bond Angle106.2 - 113.2 mdpi.comusd.edursc.org
V-O-V Bond Angle124.77 - 154.6 uchile.clrsc.org

Properties

Molecular Formula

O13V4-6

Molecular Weight

411.76 g/mol

IUPAC Name

(dioxido(oxo)vanadio)oxy-[(dioxido(oxo)vanadio)oxy-oxido-oxovanadio]oxy-oxido-oxovanadium

InChI

InChI=1S/13O.4V/q;;;;;;;6*-1;;;;

InChI Key

JXIADNYSXBZKBU-UHFFFAOYSA-N

Canonical SMILES

[O-][V](=O)([O-])O[V](=O)([O-])O[V](=O)([O-])O[V](=O)([O-])[O-]

Origin of Product

United States

Synthetic Methodologies for Tetravanadate 6 and Polyoxovanadate Congeners

Precursor Chemistry and Synthetic Pathways to Tetravanadate(6-)

The journey to synthesizing Tetravanadate(6-), most commonly encountered in its cyclic form [V₄O₁₂]⁴⁻, begins with the selection of an appropriate vanadium precursor. The most prevalent starting material is vanadium(V) oxide (V₂O₅), which can be dissolved in a basic solution to generate mononuclear vanadate (B1173111) species like [VO₄]³⁻ or its protonated forms. scispace.com Another common precursor is sodium metavanadate (NaVO₃), which readily dissolves in aqueous solutions to provide the necessary building blocks for subsequent condensation reactions. nih.gov The choice of precursor can influence the reaction kinetics and the distribution of polyoxovanadate species in solution.

The general synthetic pathway involves the acidification or basification of a solution containing these simple vanadate precursors. As the pH of the solution is adjusted, a series of condensation reactions are initiated, leading to the formation of larger, more complex polyanions. kanazawa-u.ac.jp The degree of polymerization and the resulting structure of the polyoxovanadate are highly sensitive to the specific pH range. udel.edu

For instance, starting with a basic solution of vanadate and carefully lowering the pH allows for the controlled oligomerization of the mononuclear species. This process can be visualized as a stepwise growth, where protonation of a terminal oxo group to form a hydroxyl (OH) group is a critical first step. This hydroxyl group can then initiate a nucleophilic attack on another vanadium center, leading to the formation of a bridged dinuclear species. Subsequent proton transfer and water elimination complete the formation of an oxo-bridge, extending the polyvanadate framework. kanazawa-u.ac.jp

The table below summarizes common precursors used in the synthesis of polyoxovanadates, including those that lead to the formation of the tetravanadate core.

Precursor CompoundFormulaTypical Application in POV Synthesis
Vanadium(V) OxideV₂O₅Dissolved in basic solutions to form vanadate precursors for subsequent condensation. scispace.com
Sodium MetavanadateNaVO₃A readily soluble source of vanadate ions for aqueous synthesis. nih.gov
Vanadyl Acetylacetonate (B107027)[VO(acac)₂]Used in non-aqueous or mixed-solvent systems, often leading to mixed-valence clusters. rsc.org
Vanadium AlkoxidesV(OR)ₓEmployed in non-aqueous synthesis where hydrolysis is carefully controlled. nii.ac.jp

Solution-Phase Synthesis Approaches for Tetravanadate(6-) Anions

The synthesis of Tetravanadate(6-) in the solution phase is a well-established method, primarily revolving around the careful manipulation of aqueous vanadate solutions.

Controlled condensation is the cornerstone of polyoxovanadate synthesis. kanazawa-u.ac.jp The formation of the cyclic tetravanadate anion, [V₄O₁₂]⁴⁻, is a result of the condensation of four tetrahedral [VO₄] units. mdpi.com This process involves a series of protonation and dehydration steps, where mononuclear vanadate species oligomerize. The precise control over the stoichiometry of acids or bases added to the vanadate solution is crucial to selectively favor the formation of the tetrameric species over other possible oligomers like divanadates, pentavanadates, or the larger decavanadate (B1236424) cluster. kanazawa-u.ac.jpnii.ac.jp The reaction can be driven towards the desired product by carefully adjusting the concentration of the reactants and the temperature. nii.ac.jp

The speciation of vanadate in aqueous solution is profoundly dependent on both pH and concentration. nih.govelectronicsandbooks.com The tetravanadate anion, specifically the cyclic [V₄O₁₂]⁴⁻, is the predominant species in the near-neutral to basic pH range (approximately pH 7-9). nih.govnih.govutwente.nl In more acidic conditions (pH below 6), the larger decavanadate cluster, [V₁₀O₂₈]⁶⁻, becomes the thermodynamically favored product. nih.govnih.gov Conversely, at very high pH (above 13), the equilibrium shifts towards the formation of simple monovanadate and divanadate species. utwente.nl

The concentration of the total vanadate in solution also plays a critical role. Higher concentrations tend to favor the formation of higher nuclearity clusters. nih.gov Therefore, to selectively synthesize tetravanadate, a careful balance of a moderately high vanadate concentration and a pH maintained in the 7-9 range is essential. nih.govnih.gov The interplay between these two factors is a key aspect of achieving high selectivity in the synthesis of the desired tetravanadate anion.

The following table illustrates the general relationship between pH and the predominant vanadate species in an aqueous solution.

pH RangePredominant Vanadate Species
< 2[VO₂]⁺
2 - 6[V₁₀O₂₈]⁶⁻ and its protonated forms
6 - 9[V₄O₁₂]⁴⁻, [V₅O₁₅]⁵⁻
9 - 13[V₂O₇]⁴⁻, [HV₂O₇]³⁻
> 13[HVO₄]²⁻, [VO₄]³⁻

This table provides a generalized overview; the exact speciation depends on concentration and ionic strength. nih.govnih.govutwente.nl

While hydrothermal methods are common in polyoxometalate chemistry, non-hydrothermal techniques for the synthesis of tetravanadate are also employed, particularly when aiming for specific crystalline products or derivatives. These methods are typically carried out at or near room temperature and often involve the slow evaporation of solvents or the diffusion of reactants. rsc.org

One such approach is the use of non-aqueous solvents, which can help to control the hydrolysis and condensation reactions more precisely than in purely aqueous systems. nii.ac.jp For example, the reaction of vanadyl acetylacetonate in a mixed methanolic-aqueous solution can lead to the formation of polyoxovanadate clusters. rsc.org In some cases, the presence of a base is not strictly necessary, and the use of distilled water with a neutral pH as a co-solvent can be sufficient to induce the formation and crystallization of tetravanadate-containing compounds. rsc.org The use of organic solvents and bulky counterions can also lead to the formation of neutral tetranuclear vanadium clusters, in contrast to the anionic clusters typically formed in hydrothermal synthesis. capes.gov.br

Rational Design and Synthesis of Tetravanadate(6-) Derivatives

The rational design of derivatives of Tetravanadate(6-) focuses on utilizing the pre-formed tetravanadate unit as a building block or a functional counterion to create more complex and functional materials.

The functionalization of polyoxovanadates, including tetravanadate, is a significant area of research aimed at creating hybrid organic-inorganic materials with tailored properties. nih.gov One common strategy is to use the tetravanadate anion, [V₄O₁₂]⁴⁻, as a macrocyclic inorganic ligand that can coordinate to metal cations. nii.ac.jpmdpi.com In these reactions, the tetravanadate ring encapsulates a metal ion, leading to the formation of heterometallic polyoxovanadates. For example, the reaction of the [V₄O₁₂]⁴⁻ anion with lanthanide(III) salts can yield complexes where the lanthanide ion is sandwiched between two cyclic tetravanadate units. nih.gov

The step-by-step modification of polyoxovanadate clusters is also a viable strategy for creating functionalized derivatives. researchgate.net This can involve the covalent attachment of organic moieties to the surface of the cluster, although this is more commonly reported for other polyoxovanadate frameworks like the hexavanadate. The principles of rational design, however, suggest that similar strategies could be adapted for tetravanadate, potentially through the use of functionalized precursors or post-synthesis modification. researchgate.netuni-kiel.de

Synthesis of Heterometallic Complexes Incorporating Tetravanadate(6-)

The cyclic tetravanadate anion, [V₄O₁₂]⁴⁻, serves as a versatile inorganic building block or ligand for constructing larger, more complex heterometallic polyoxovanadates (POVs). nii.ac.jptandfonline.com Its ability to coordinate with various transition metal cations allows for the synthesis of polynuclear clusters with diverse structural and magnetic properties. tandfonline.com The synthetic approaches often involve reacting a source of the tetravanadate anion with metal salts under controlled conditions, frequently in nonaqueous solvents or via hydrothermal methods. nii.ac.jpacs.org

One common strategy is the use of metavanadate species, which can coordinate to metal cations as inorganic macrocyclic ligands. nii.ac.jpresearchgate.net The [V₄O₁₂]⁴⁻ anion, composed of four corner-sharing {VO₄} tetrahedra, can act as a tetradentate bridging ligand. tandfonline.commdpi.com For example, it can link two [M(M′L)₂]²⁺ fragments (where M and M' are different metals and L is an organic ligand) to produce heterometallic hexanuclear complexes. tandfonline.com The resulting structures often feature a chair-like configuration for the [V₄O₁₂]⁴⁻ ring. tandfonline.commdpi.com

Hydrothermal synthesis is a powerful technique for creating bimetallic oxide networks. In one example, the reaction of CoCl₂·6H₂O or NiCl₂·6H₂O with NaVO₃ and 4,4'-dipyridylamine (dpa) yielded two-dimensional structures with the formula [M(Hdpa)₂V₄O₁₂] (M = Co, Ni). acs.org In these materials, chains of corner-sharing {VO₄} tetrahedra are linked by {MO₄N₂} octahedra. acs.org

Nonaqueous synthesis, typically in solvents like acetonitrile, is also crucial, as it can prevent the collapse of equilibrium that might occur in water and allows for precise control over stoichiometry and acid content. nii.ac.jpillinois.edu This method has been used to synthesize a dicopper-substituted polyoxovanadate, [Cu₂V₁₆O₄₄(NO₃)]⁵⁻, through the reaction of [Cu₂V₈O₂₄]⁴⁻ and {ⁿBu₄N}₄[V₄O₁₂] in the presence of a nitrate (B79036) salt and p-toluene sulfonic acid. mdpi.comsemanticscholar.org This demonstrates how tetravanadate units can be used to expand existing cluster frameworks. mdpi.com

Table 1: Examples of Heterometallic Complexes Synthesized from Tetravanadate(6-) Precursors

Heterometal(s)Vanadate PrecursorOther Key ReagentsSynthetic MethodFinal Complex FormulaReference
Co, Cu[V₄O₁₂]⁴⁻Co(II) salt, Macrocyclic Copper Ligand (CuL)Solvothermal[Co₂(CuL)₄(V₄O₁₂)]·2H₂O tandfonline.com
Mn, Cu[V₄O₁₂]⁴⁻Mn(II) salt, Macrocyclic Copper Ligand (CuL)Solvothermal[Mn₂(CuL)₄(V₄O₁₂)]·2H₂O tandfonline.com
Mn, Ni[V₄O₁₂]⁴⁻Mn(II) salt, Macrocyclic Nickel Ligand (NiL)Solvothermal[Mn₂(NiL)₄(V₄O₁₂)]·2H₂O tandfonline.com
CoNaVO₃ (forms [V₄O₁₂]⁴⁻ in situ)CoCl₂·6H₂O, 4,4'-dipyridylamine (dpa)Hydrothermal[Co(Hdpa)₂V₄O₁₂] acs.org
NiNaVO₃ (forms [V₄O₁₂]⁴⁻ in situ)NiCl₂·6H₂O, 4,4'-dipyridylamine (dpa)Hydrothermal[Ni(Hdpa)₂V₄O₁₂] acs.org
Cu{ⁿBu₄N}₄[V₄O₁₂]{ⁿBu₄N}₄[Cu₂V₈O₂₄], {ⁿBu₄N}NO₃, p-toluene sulfonic acidNonaqueous (Acetonitrile){ⁿBu₄N}₅[Cu₂V₁₆O₄₄(NO₃)] mdpi.comsemanticscholar.org
ZnNH₄VO₃ (forms [V₄O₁₂]⁴⁻ in situ)Zn(CH₃COO)₂, 1,10-phenathroline (phen)Aqueous Solution[Zn(phen)₃]₂·(V₄O₁₂]·phen·20H₂O mdpi.com

Preparation of Hybrid Inorganic-Organic Materials via Tetravanadate(6-) Scaffolds

The creation of inorganic-organic hybrid materials using polyoxovanadate scaffolds, including the [V₄O₁₂]⁴⁻ cluster, is a significant area of materials science. researchgate.net These hybrids combine the properties of the robust inorganic POV core with the functionality and processability of organic components. researchgate.net Synthetic strategies generally involve the self-assembly of inorganic and organic building blocks under specific conditions, often hydrothermally or in solution. acs.orgresearchgate.net

Hydrothermal synthesis is a prevalent method, where reactions between a vanadium source (like V₂O₅ or NaVO₃), a metal salt, and an organic ligand at elevated temperatures and pressures yield crystalline hybrid solids. acs.orgresearchgate.net For instance, the hydrothermal reaction of V₂O₅, Mn(OAc)₂, 1,3-diaminopropane (B46017) (pn), and oxalic acid resulted in a hybrid open-framework material, [H₂pn][Mn₂(C₂O₄)(V₄O₁₂)]. researchgate.net In this structure, cyclotetravanadate and oxalate (B1200264) ions link manganese centers to form an anionic framework, with the protonated organic diamine molecules residing in the cavities as countercations. researchgate.net

Another approach involves the direct linkage of POV clusters into polymeric frameworks. While challenging due to the high valence state of vanadium, schemes have been developed for preparing POV-based polymers through methods like free-radical polymerization. researchgate.net This allows for the covalent integration of the inorganic cluster into an organic polymer chain, offering a new route to advanced hybrid materials. researchgate.net The organic components in these hybrids can be simple amines, complex macrocycles, or polymerizable units, leading to materials with potential applications in catalysis, ion exchange, and magnetism. researchgate.netresearchgate.net The structure of the final material is heavily influenced by the nature of the organic template, pH, and reaction temperature. acs.org

Table 2: Examples of Hybrid Inorganic-Organic Materials from Vanadate Scaffolds

Vanadate ScaffoldOrganic Component(s)Other Inorganic ComponentsSynthetic MethodHybrid Material FormulaReference
[V₄O₁₂]⁴⁻1,3-diaminopropane (pn), Oxalic acidMn(OAc)₂Hydrothermal[H₂pn][Mn₂(C₂O₄)(V₄O₁₂)] researchgate.net
[V₄O₁₂]⁴⁻1,4-diaminobutane (bn), Oxalic acidMn(OAc)₂Hydrothermal[H₂bn][Mn₂(C₂O₄)(V₄O₁₂)] researchgate.net
[V₄O₁₂]⁴⁻4,4'-dipyridylamine (dpa)CoCl₂Hydrothermal[Co(Hdpa)₂V₄O₁₂] acs.org
[V₁₀O₂₈]⁶⁻NicotinamideVOSO₄Ultrasonic Irradiation(HNic)₆[V₁₀O₂₈]·H₂O nanochemres.org
[V₁₀O₂₈]⁶⁻MorpholineV₂O₅Aqueous Solution[Morp]VO₃ acs.org
Polyoxovanadate ClusterVinyl-functionalized ligands-Free Radical PolymerizationPOV-Polymer Composite researchgate.net

Green Chemistry Approaches in Tetravanadate(6-) Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of polyoxometalates, including tetravanadates, to develop more environmentally benign and sustainable processes. mdpi.com These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. jocpr.com

A primary green strategy is the use of water as a solvent, which avoids the environmental and health hazards associated with many organic solvents. capes.gov.brfrontiersin.org Many polyoxovanadates, including decavanadate and metavanadates like [V₄O₁₂]⁴⁻, can be synthesized from aqueous solutions of V(V) by controlling pH and temperature. capes.gov.br For example, heating aqueous decavanadate species can lead to their transformation into cyclic metavanadates. capes.gov.br

Solvent-free synthesis is another important green technique. Mechanical grinding of reactants under solvent-free conditions has been shown to be an efficient, economical, and environmentally friendly method for various organic reactions and holds promise for the synthesis of hybrid materials. jocpr.com This approach can lead to higher yields, simpler procedures, and high atom economy. jocpr.com

Energy-efficient methods such as microwave (MW) and ultrasonic irradiation are also being explored. A pH-controlled, MW-assisted technique has been used for the rapid, low-temperature synthesis of bismuth vanadate (BiVO₄) nanoparticles, offering an up-scalable and environmentally benign alternative to conventional heating. mdpi.com Similarly, ultrasonic irradiation has been employed to prepare nanoscale organic-inorganic hybrid compounds based on polyoxovanadates, demonstrating that this method can influence the size and crystallinity of the resulting nanoparticles. nanochemres.org Furthermore, developing catalyst-free reaction pathways or using environmentally benign catalysts represents another key direction in greening POV synthesis. rsc.orgrsc.org

Table 3: Green Chemistry Strategies in Polyoxovanadate Synthesis

Green ApproachDescriptionRelevance/Example in POV SynthesisReference
Aqueous SynthesisUsing water as the reaction solvent to replace hazardous organic solvents.Polyoxovanadates like decavanadate and [V₄O₁₂]⁴⁻ can be formed in aqueous solutions by controlling pH and temperature. capes.gov.br
Solvent-Free SynthesisConducting reactions without a solvent, often using mechanical grinding. This reduces waste and simplifies purification.An emerging, environmentally benign route for synthesizing new molecules and hybrids with high atom efficiency. jocpr.com
Microwave-Assisted SynthesisUsing microwave irradiation to heat reactions, which is often faster and more energy-efficient than conventional heating.A pH-controlled, microwave-assisted technique was used for the low-temperature synthesis of BiVO₄ nanoparticles. mdpi.com
Ultrasonic IrradiationUsing high-frequency sound waves to induce cavitation and accelerate reactions.Applied to the synthesis of nanoscale organic-inorganic hybrid polyoxovanadates. nanochemres.org
Catalyst-Free ReactionsDesigning synthetic routes that proceed efficiently without the need for a catalyst, avoiding potential toxicity and separation issues.Development of catalyst-free cycloaddition reactions provides a model for environmentally benign synthesis. rsc.org
Use of Benign Templates/CatalystsEmploying non-toxic surfactants or catalysts to direct the structure or facilitate the reaction.Synthesis of sulphovanadate nanospheres using an organic cationic surfactant as a template under ambient conditions. researchgate.net

Structural Elucidation and Advanced Characterization of Tetravanadate 6 Systems

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for investigating the structure and dynamics of vanadium-containing species in solution. wikipedia.org The ⁵¹V nucleus, with a natural abundance of 99.75%, is particularly well-suited for NMR studies, offering high receptivity. wikipedia.org

⁵¹V NMR spectroscopy provides distinct chemical shifts for various vanadate (B1173111) oligomers present in aqueous solutions, allowing for their identification and quantification. The chemical shift is highly sensitive to the coordination environment of the vanadium nucleus, including the number of bridging and terminal oxygen atoms. In aqueous solutions, vanadate exists in equilibrium between several species, such as the monomer (V₁), dimer (V₂), tetramer (V₄), and pentamer (V₅), with their relative concentrations depending on factors like pH, temperature, and total vanadium concentration. dss.go.th

The tetravanadate(6-) species, [V₄O₁₂]⁴⁻, is a cyclic metavanadate and is a dominant species in neutral aqueous solutions of vanadate. researchgate.net Its resonance typically appears in a distinct region of the ⁵¹V NMR spectrum. Studies have reported the chemical shift for the tetravanadate species at approximately -576 ppm, relative to the VOCl₃ standard. dss.go.thudel.edu The precise chemical shift can be influenced by solution conditions and interactions with other molecules. For instance, the presence of humic substances in a vanadate solution leads to a significant decrease in the intensity of the tetramer NMR signal, indicating binding or interaction. dss.go.th

Table 1: Representative 51V NMR Chemical Shifts of Various Vanadate(V) Species in Aqueous Solution.
Vanadate SpeciesFormulaTypical Chemical Shift (δ/ppm)
Monovanadate (Orthovanadate)[HVO₄]²⁻ / [VO₄]³⁻-536 to -542
Divanadate (Pyrovanadate)[V₂O₇]⁴⁻-560 to -570
Tetravanadate [V₄O₁₂]⁴⁻ -576
Pentavanadate[V₅O₁₅]⁵⁻-581
Decavanadate (B1236424)[V₁₀O₂₈]⁶⁻-422, -502, -519

Note: Chemical shifts are relative to VOCl₃ at 0 ppm. Values are approximate and can vary with pH, concentration, and ionic strength. wikipedia.orgdss.go.thresearchgate.netudel.edu

While ⁵¹V NMR is central to identifying the vanadate core, multi-nuclear NMR experiments involving other nuclei (e.g., ¹H, ¹³C, ³¹P, ¹⁴N) are indispensable for probing the interactions between the tetravanadate anion and associated ligands or counter-ions. nih.govnih.gov This approach provides a comprehensive picture of the supramolecular assembly in solution.

By observing changes in the chemical shifts, coupling constants, and relaxation rates of ligand nuclei upon interaction with the tetravanadate anion, the specific binding sites and conformational changes can be determined. For example, ¹H and ¹³C NMR can elucidate how organic molecules or biological substrates coordinate to the polyoxovanadate framework. Similarly, observing the NMR signals of counter-ions, such as ²³Na⁺ or ³⁹K⁺, can provide information on ion-pairing and the structure of the solvation shell around the anionic cluster. The combined use of multinuclear magnetic resonance techniques allows for a detailed investigation of reaction equilibria and competitive coordination interactions in solution. nih.govnih.gov

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful method for characterizing the bonding and structure of polyoxometalates like tetravanadate(6-). These techniques probe the vibrational modes of the molecule, which are directly related to the strength, length, and geometry of its chemical bonds.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. For tetravanadate, the FTIR spectrum is dominated by vibrations of the vanadium-oxygen (V-O) bonds. researchgate.net These vibrations are typically observed in the fingerprint region of the spectrum, from approximately 400 to 1000 cm⁻¹. researchgate.net

The key vibrational modes for the [V₄O₁₂]⁴⁻ anion include:

V=O Terminal Stretching: Vibrations from terminal, non-bridging vanadium-oxygen double bonds (vanadyl groups) typically appear at higher frequencies, often in the 900-1000 cm⁻¹ range.

V-O-V Bridging Stretching: Vibrations from the oxygen atoms that bridge two vanadium centers are found at lower frequencies. These can be further divided into symmetric and asymmetric stretching modes, commonly appearing between 600 and 850 cm⁻¹. researchgate.net

Bending Modes: V-O bond bending and deformation modes occur at the lowest frequencies, generally below 500 cm⁻¹.

The presence and positions of these bands in an FTIR spectrum provide direct evidence for the polyoxovanadate structure and can be used to confirm the integrity of the tetrameric ring. researchgate.netrsc.org

Raman spectroscopy is complementary to FTIR and provides information about the vibrational modes of a molecule based on inelastic scattering of monochromatic light. techscience.com It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it highly effective for studying the V-O framework of polyoxovanadates. researchgate.net

For a symmetric, cyclic structure like [V₄O₁₂]⁴⁻, Raman spectroscopy can distinguish between different possible conformations and symmetries. The number and polarization of Raman-active modes are determined by the molecule's point group symmetry. Therefore, a detailed analysis of the Raman spectrum can confirm the proposed molecular structure. researchgate.net The characteristic bands in the Raman spectrum of metavanadates also correspond to V=O terminal stretching and V-O-V bridging vibrations. These bands can be used to identify the presence of the tetravanadate anion in solid-state compounds or in solution. researchgate.net Furthermore, pre-resonance Raman spectroscopy, where the excitation laser frequency approaches an electronic transition of the molecule, can be used to selectively enhance specific vibrational modes, aiding in their definitive assignment and providing insight into the nature of the electronic states. doi.org

Table 2: Typical Vibrational Frequencies for Vanadate Species.
Vibrational ModeTechniqueTypical Wavenumber Range (cm⁻¹)
V=O Terminal StretchFTIR/Raman900 - 1000
V-O-V Asymmetric StretchFTIR700 - 850
V-O-V Symmetric StretchRaman600 - 750
V-O Bending/DeformationFTIR/Raman< 500

Note: Ranges are approximate and depend on the specific structure, counter-ion, and physical state of the compound. researchgate.netresearchgate.netresearchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental tool for investigating the electronic transitions within polyoxovanadate clusters like tetravanadate. slideshare.netlibretexts.org The absorption of ultraviolet or visible light corresponds to the excitation of outer electrons from lower energy molecular orbitals to higher energy ones. libretexts.orgshu.ac.uk For tetravanadate(6-), which is composed of V(V) centers with a d⁰ electronic configuration, the primary electronic transitions observed in the UV region are ligand-to-metal charge transfer (LMCT) transitions.

These transitions involve the promotion of an electron from a non-bonding p-orbital of an oxygen ligand (the Highest Occupied Molecular Orbital, HOMO) to an empty d-orbital of the vanadium center (the Lowest Unoccupied Molecular Orbital, LUMO). libretexts.org The energy required for this transfer corresponds to the absorbed UV radiation. The resulting absorption spectrum typically displays intense bands in the UV region, which are characteristic of the V-O bonding environment within the [V₄O₁₂]⁴⁻ cluster. shu.ac.uklibretexts.org

In studies involving complexes where the tetravanadate anion is coordinated to other metal centers, such as copper(II), UV-Vis spectroscopy is also employed to assess the stability of the resulting compounds in solution over time. nih.govresearchgate.net Changes in the absorption spectrum can indicate ligand scrambling or decomposition of the complex. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy for Mixed-Valence Systems

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying systems with unpaired electrons. ethz.chnih.gov While the standard tetravanadate(6-) anion, [V(V)₄O₁₂]⁴⁻, is diamagnetic and therefore EPR-silent, the technique becomes crucial for characterizing related mixed-valence systems where some vanadium centers are reduced to the paramagnetic V(IV) (d¹) state. ethz.chresearchgate.net

In mixed-valence polyoxovanadates, EPR spectra provide detailed information about the electronic structure and the extent of electron delocalization. researchgate.net For instance, studies on mixed-valence hexanuclear vanadium clusters containing V(IV) and V(V) ions report EPR spectra consisting of a single Lorentzian line, indicating electron transfer between the different valence states. researchgate.net

Key parameters derived from EPR spectra include:

g-values: These are characteristic of the local electronic environment of the paramagnetic center. For a mixed-valent diiron site bridged by a µ-oxo group, nearly axial EPR signals with g-values of 1.97, 1.93, and 1.89 have been observed. researchgate.net

Linewidth (ΔB): The width of the EPR signal can be influenced by factors such as spin-spin interactions and electron transfer rates. researchgate.net Temperature-dependent changes in the linewidth can reveal information about dynamic processes like polaron hopping mechanisms of electron transfer. rsc.org

Hyperfine Structure: When the unpaired electron interacts with the nuclear spin of vanadium (⁵¹V, I = 7/2), a characteristic hyperfine splitting pattern is observed, which can confirm the presence of isolated V⁴⁺ centers. rsc.org The absence of this structure can suggest exchange-narrowing due to interactions between multiple paramagnetic centers. rsc.org

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination Environments

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific absorbing atom within a material, regardless of its physical state. nih.govnih.govyoutube.com The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.govillinois.edulibretexts.org

XANES: The XANES region, near the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom (in this case, vanadium). nih.govillinois.eduuu.nl The energy of the absorption edge shifts to higher values as the oxidation state of the vanadium increases. nih.gov The features in the pre-edge region can be indicative of the local symmetry; for instance, the intensity of pre-edge peaks in V K-edge spectra can be used to distinguish between tetrahedral and octahedral coordination environments.

EXAFS: The EXAFS region consists of oscillations that appear at energies well above the absorption edge. libretexts.orguu.nl These oscillations arise from the interference between the outgoing photoelectron wave and the waves backscattered by neighboring atoms. libretexts.orgyoutube.com A detailed mathematical analysis of the EXAFS signal provides quantitative information about the local coordination environment of the vanadium atoms, including: libretexts.org

Coordination Number (N): The number of nearest-neighbor atoms.

Interatomic Distances (R): The precise distances between the absorbing vanadium atom and its neighboring oxygen atoms.

Type of Neighboring Atoms: The identity of the atoms in the coordination shells.

For the tetravanadate(6-) anion, EXAFS analysis can precisely determine the V-O bond distances within each {VO₄} tetrahedron, providing structural data even for non-crystalline or solution-phase samples. uu.nlaps.org

Diffraction Techniques for Solid-State Structure Determination

For compounds containing the tetravanadate(6-) anion, SC-XRD studies have unequivocally established its structure. The [V₄O₁₂]⁴⁻ anion is a cyclic species composed of four corner-sharing {VO₄} tetrahedra. nih.govresearchgate.net This arrangement creates an eight-membered ring of alternating vanadium and oxygen atoms ({V₄O₄}) that typically adopts a chair-type conformation. nih.govresearchgate.net The vanadium atoms within the structure are tetrahedrally coordinated by four oxygen atoms.

SC-XRD analysis of various tetravanadate salts and complexes provides precise metric parameters. For example, in a copper(II) complex, the copper ions exhibit a distorted square pyramidal geometry, with an oxygen atom from the tetravanadate anion occupying the apical position. nih.gov

Table 1: Representative Crystallographic Data for a Tetravanadate-Containing Compound Note: Data is illustrative of typical parameters obtained from SC-XRD studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.083
b (Å)20.864
c (Å)13.506
α (°)90
β (°)98.5
γ (°)90
V-O (terminal) (Å)~1.62 - 1.65
V-O (bridging) (Å)~1.78 - 1.82
O-V-O angle (°)~107 - 112
V-O-V angle (°)~125 - 130

This interactive table is based on representative data and may not reflect a single specific structure.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline (powder) materials. scirp.org Its primary applications in the study of tetravanadate(6-) systems are to confirm the phase identity and assess the bulk purity of a synthesized sample. ncl.ac.ukncl.ac.uk

The PXRD pattern of a crystalline material acts as a unique "fingerprint." By comparing the experimental PXRD pattern of a newly synthesized tetravanadate compound with a pattern simulated from its known single-crystal structure, one can verify that the bulk material consists of the same crystalline phase. ncl.ac.ukresearchgate.net A close match between the peak positions and relative intensities of the experimental and simulated patterns indicates high phase purity. ncl.ac.uk The absence of additional, unaccounted-for peaks suggests that no significant crystalline impurities are present. This verification is crucial to ensure that the properties measured for the bulk sample can be accurately correlated with the structure determined from a single crystal. ncl.ac.uk

Mass Spectrometry for Molecular Identification and Oligomerization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the identification and characterization of molecules. In the context of polyoxovanadates like tetravanadate(6-), soft ionization techniques such as Electrospray Ionization (ESI-MS) are particularly valuable.

ESI-MS allows for the transfer of intact, non-volatile ionic species from solution into the gas phase for analysis. This is critical for studying the integrity of the [V₄O₁₂]⁴⁻ cluster in solution and its interactions with other species. For example, ESI-MS has been used to identify stable copper-ligand species that form in solutions initially containing tetravanadate complexes, providing insight into the solution-state behavior and stability of these systems. nih.govresearchgate.net

Furthermore, native mass spectrometry, which is designed to preserve non-covalent interactions, can be employed to study the oligomerization behavior of species in solution. nih.govchemrxiv.org This approach can be used to investigate whether tetravanadate anions aggregate or form higher-order clusters under specific conditions of concentration, pH, or solvent. nih.gov By analyzing the mass spectra at different protein concentrations, for instance, researchers can observe the formation of dimers, trimers, and higher-order oligomers. nih.govdtic.mil This same principle can be applied to study the self-assembly or solution speciation of polyoxometalate systems.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large, charged species such as polyoxometalates, including tetravanadates. rsc.org It allows for the transfer of ions from solution to the gas phase with minimal fragmentation, providing direct information about the molecular weight and composition of the species present in solution. rsc.org

Furthermore, the synthesis of materials containing the (nBu₄N)₄[V₄O₁₂] precursor (where nBu₄N⁺ is the tetrabutylammonium (B224687) cation) often involves ESI-MS to verify the composition of the resulting products in solution. sciopen.com The technique's ability to detect intact cluster ions and their adducts makes it an indispensable tool for elucidating the solution-state behavior of tetravanadate systems. researchgate.net

Table 1: Representative ESI-MS Data for a Tetravanadate-Related Species
Compound/Fragment AnalyzedObserved m/zTechniqueReference
[Cu(dmp)₂]⁺479ESI-MS rsc.org

Other Mass Spectrometric Techniques

Beyond ESI-MS, other mass spectrometric methods offer complementary information for the structural analysis of polyoxovanadates.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is another soft ionization technique that has been applied to the study of polyoxometalates. In MALDI-TOF-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov This method is particularly useful for obtaining the molecular weight of large, non-volatile compounds. For polyoxovanadates, MALDI-TOF-MS has been used to analyze species like decavanadate, providing insights into the cluster's integrity and aggregation state. rsc.org While specific studies on Tetravanadate(6-) using MALDI-TOF are less common, the principles are directly applicable for determining the mass of tetravanadate salts and their aggregates.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) was an earlier soft ionization technique used for the analysis of non-volatile and thermally unstable compounds, including polyoxoanions. acs.org In FAB-MS, a high-energy beam of neutral atoms (like argon or xenon) bombards a solution of the analyte in a non-volatile matrix (such as glycerol), causing desorption and ionization. This technique has been successfully used to obtain mass spectra of various polyoxometalates, providing valuable information on their molecular weights. acs.org

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and mass accuracy, making it a powerful tool for the unambiguous identification of complex species. nih.gov The high resolving power of FT-ICR-MS allows for the differentiation of ions with very similar m/z values and the precise determination of isotopic patterns, which is particularly useful for compounds containing elements with multiple isotopes, like vanadium. This capability is crucial for confirming the elemental composition of novel tetravanadate-based materials. nih.govnih.gov

Thermal Analysis for Structural Transitions and Stability

Thermal analysis techniques are essential for determining the thermal stability, decomposition pathways, and phase transitions of tetravanadate compounds.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. rsc.org This technique is widely used to study the thermal stability and composition of materials, including polyoxovanadate compounds. researchgate.net The TGA curve provides quantitative information about processes involving mass loss, such as dehydration, desolvation, and decomposition of organic counterions or ligands. nih.gov

For tetravanadate salts containing water of crystallization and organic cations, a typical TGA curve would exhibit distinct weight loss steps:

Initial Weight Loss: Typically occurring at lower temperatures (below ~150 °C), this step corresponds to the loss of physically adsorbed or lattice water molecules.

Decomposition of Organic Components: At higher temperatures, the organic counterions or ligands decompose, leading to a significant weight loss. The temperature range for this decomposition depends on the specific organic species.

Final Residue: The final residue at high temperatures usually corresponds to a stable vanadium oxide, such as V₂O₅.

By analyzing the percentage of weight loss at each step, the composition of the original compound, including the number of water molecules and organic cations per formula unit, can be confirmed. rsc.org

Table 2: Representative TGA Data for a Hypothetical Tetravanadate Compound, (Cation)₄[V₄O₁₂]·nH₂O
Temperature Range (°C)ProcessAssociated Weight Loss
25 - 150Loss of hydration water (nH₂O)Dependent on 'n'
200 - 500Decomposition of organic cationDependent on cation formula
> 500Formation of V₂O₅ residue-

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect and quantify thermal events such as phase transitions, melting, crystallization, and decomposition.

For tetravanadate systems, DSC is a valuable tool for identifying structural phase transitions. A study on tetrakis(tert-butylammonium)-cyclo-tetravanadate, [(CH₃)₃CNH₃]₄[V₄O₁₂], revealed a reversible, first-order single-crystal-to-single-crystal thermal phase transition. The DSC thermogram showed distinct endothermic and exothermic peaks corresponding to these transitions upon heating and cooling, indicating changes in the crystal structure. Such studies are crucial for understanding the dynamic structural behavior of these materials at different temperatures.

Table 3: DSC Data for the Phase Transition in [(CH₃)₃CNH₃]₄[V₄O₁₂]
ProcessPeak Temperature (°C)Type of TransitionReference
Heating Cycle~100 - 120Endothermic (Phase Transition)
Cooling Cycle~90 - 110Exothermic (Reverse Transition)

Other Advanced Analytical Methods for Composition and Purity

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This method is essential for verifying the empirical formula of newly synthesized tetravanadate complexes, especially those containing organic ligands or counterions.

The process involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are then separated and quantified by various detection methods. The experimental mass percentages of the elements are then compared with the calculated values based on the proposed chemical formula. A close agreement between the found and calculated values provides strong evidence for the compound's composition and purity. rsc.org

For example, in the synthesis of a copper-glycine complex that did not incorporate the tetravanadate anion but was synthesized as part of a study on tetravanadate systems, [Cu(dmp)(Gly)Cl]·2H₂O, elemental analysis was used to confirm its composition. rsc.org

Table 4: Elemental Analysis Data for a Tetravanadate-Related Synthetic Product: C₁₆H₂₀CuClN₃O₄
ElementCalculated (%)Found (%)Reference
Carbon (C)46.0546.22 rsc.org
Hydrogen (H)4.834.57 rsc.org
Nitrogen (N)10.0710.08 rsc.org

Atomic Absorption Spectrophotometry (AAS)

Atomic Absorption Spectrophotometry (AAS) is a well-established analytical technique for determining the elemental composition of a sample. In the context of vanadium-containing compounds like tetravanadate(6-), AAS provides a method for quantifying the total vanadium content. The fundamental principle of AAS involves measuring the absorption of light by free atoms in the gaseous state. A sample solution is typically introduced into a high-temperature atomizer, such as a flame or a graphite (B72142) furnace, which converts the analyte into ground-state free atoms. A light source, commonly a hollow-cathode lamp containing vanadium, emits radiation at wavelengths characteristic of the element. These free vanadium atoms absorb the radiation, and the amount of light absorbed is proportional to the concentration of the element in the sample.

Flame AAS (FAAS) often utilizes a nitrous oxide-acetylene flame to achieve the high temperatures required to atomize refractory elements like vanadium. nih.gov For enhanced sensitivity, especially for trace and ultratrace concentrations, electrothermal AAS (ETAAS), also known as Graphite Furnace AAS (GFAAS), is employed. nih.gov ETAAS offers lower detection limits due to a more efficient atomization process and a longer residence time for the atomic vapor in the light path.

The sensitivity and accuracy of AAS measurements for vanadium can be influenced by the sample matrix. Chemical interferences can occur, for instance, from the presence of other elements that may form stable compounds with vanadium, hindering its atomization. To mitigate such effects, matrix matching or the addition of releasing agents is often necessary. For example, adding aluminum has been shown to enhance the sensitivity for vanadium determination in ore samples. nih.gov

Table 1: AAS Parameters for Vanadium Analysis

Parameter Value/Condition Source of Data
Technique Flame Atomic Absorption Spectrophotometry Talanta, 1968 nih.gov
Flame Nitrous Oxide-Acetylene Talanta, 1968 nih.gov
Additive 200 ppm Al³⁺ Talanta, 1968 nih.gov

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES)

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES), is a powerful and widely used technique for the determination of trace to major concentrations of elements in various samples, including those containing tetravanadate(6-). The method relies on the excitation of atoms and ions in a high-temperature plasma source, which then emit light at element-specific wavelengths.

The core of the instrument is the ICP torch, where argon gas is ionized to form a plasma with temperatures reaching up to 10,000 K. When a sample, typically as an aqueous solution, is introduced into the plasma, it is rapidly desolvated, vaporized, and atomized. The intense heat excites the valence electrons of the vanadium atoms to higher energy levels. As these electrons relax to their ground state, they emit photons of light with characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of vanadium in the sample.

ICP-AES offers several advantages for the analysis of vanadium, including high sensitivity, a wide linear dynamic range, and relative freedom from chemical interferences compared to flame AAS. nih.govecn.nl The high temperature of the argon plasma ensures the complete dissociation of most compounds, minimizing matrix effects. nih.gov However, spectral interferences can occur due to the emission from other elements in the sample or from the argon plasma itself. High-resolution optical systems are used to separate the analytical lines from these interfering emissions. rsc.org The choice of an appropriate emission line for vanadium is crucial for accurate quantification.

Table 2: ICP-AES for Vanadium Determination in Beer

Parameter Value/Condition Source of Data
Technique ICP-AES with Ultrasonic Nebulization Journal of Analytical Chemistry, 2001 researchgate.net
Spectral Line 309.311 nm Journal of Analytical Chemistry, 2001 researchgate.net
Analytical Detection Limit 0.4 µg/L Journal of Analytical Chemistry, 2001 researchgate.net

Proton-Induced X-ray Emission (PIXE) Spectroscopy

Proton-Induced X-ray Emission (PIXE) is a highly sensitive, non-destructive analytical technique used for determining the elemental composition of a sample. It is particularly effective for trace element analysis. The technique involves bombarding a sample with a high-energy beam of protons (typically 1-3 MeV) from a particle accelerator. wikipedia.org

When the proton beam interacts with the atoms in the sample, it can dislodge an electron from one of the inner atomic shells (e.g., the K or L shell). This creates a vacancy, which is immediately filled by an electron from a higher energy outer shell. The energy difference between the two shells is released in the form of a characteristic X-ray. Since the energy levels of each element are unique, the energy of the emitted X-ray acts as a "fingerprint," allowing for the identification of the element. The number of characteristic X-rays detected is proportional to the concentration of that element in the sample.

PIXE is a multi-elemental technique, capable of detecting elements from sodium to uranium simultaneously in a single spectrum. pyrometallurgy.co.za Its high sensitivity makes it suitable for analyzing samples where vanadium may be present at low concentrations. iphy.ac.cn One of the significant advantages of PIXE is its non-destructive nature, which is valuable when analyzing unique or precious samples. wikipedia.org The technique can be performed in a vacuum or, using an external beam setup, in the air, which allows for the analysis of large or delicate samples that cannot be placed in a vacuum chamber. aps.org For quantitative analysis, the measured X-ray yields are compared against those from standard reference materials with known elemental concentrations. iphy.ac.cnaps.org

Table 3: PIXE Analysis Characteristics

Feature Description Source of Data
Principle Bombardment with a proton beam induces the emission of element-specific characteristic X-rays. Wikipedia wikipedia.org
Detectable Elements Multi-elemental capability, typically from Sodium (Na) to Uranium (U). Jordi Labs pyrometallurgy.co.za
Sensitivity High sensitivity, with detection limits in the parts-per-million (ppm) range. Standardization of proton-induced x-ray emission technique iphy.ac.cn
Nature of Analysis Primarily non-destructive. Wikipedia wikipedia.org

Structural Motifs and Architectures of Tetravanadate(6-)

Molecular Geometry of the Cyclic Tetravanadate [V₄O₁₂]⁴⁻ Anion

The tetravanadate anion, [V₄O₁₂]⁴⁻, is a polyoxovanadate that features a distinct cyclic structure. Crystallographic studies have revealed that this anion is composed of four tetrahedral {VO₄} units. nih.gov These tetrahedra are linked together by sharing vertices, specifically by bridging oxygen atoms, to form a ring.

The bond distances and angles within the tetravanadate anion have been characterized in various crystal structures. While specific values can vary slightly depending on the counter-ions and the crystal packing environment, they generally fall within expected ranges for polyoxovanadates. The V-O bonds involving terminal oxygen atoms are typically shorter and stronger than the V-O bonds with bridging oxygen atoms. This difference is a common feature in polyoxometalate chemistry. Analysis of crystallographic data confirms that the geometry of the [V₄O₁₂]⁴⁻ anion in different compounds is generally consistent. nih.govugr.es

Table 4: Selected Bond Distances in a Copper-Functionalized Tetravanadate Complex

Bond Distance (Å) Source of Data
Cu1A–O2 (apical) 2.267(4) PubMed Central nih.gov
Cu1B–O8 (apical) 2.269(4) PubMed Central nih.gov
Cu-N/O (basal plane) 1.926(15) – 2.010(5) PubMed Central nih.govugr.es

Intermolecular Interactions (e.g., Hydrogen Bonding, Non-Covalent Interactions)

Hydrogen bonding is a particularly significant interaction. mdpi.com In hydrated crystalline solids, water molecules often form extensive hydrogen-bonding networks, linking the tetravanadate anions to adjacent cations or other water molecules. researchgate.net The terminal and bridging oxygen atoms of the [V₄O₁₂]⁴⁻ anion are effective hydrogen bond acceptors. They can interact with hydrogen bond donors such as the hydrogen atoms of water molecules, ammonium (B1175870) cations, or protonated organic molecules present in the structure. researchgate.net These interactions help to neutralize the high negative charge of the anion and integrate it into a stable crystal packing.

Beyond classical hydrogen bonds, other non-covalent interactions contribute to the structural assembly. nih.gov These can include ion-dipole interactions, where charged species interact with polar molecules, and weaker van der Waals forces. nih.gov In complexes where the tetravanadate anion is paired with large organic cations or metal complexes, C-H···O interactions and even π-stacking or anion-π interactions can occur, further directing the supramolecular architecture. nih.gov The collective effect of these varied and numerous weak interactions is the formation of a well-defined and stable crystalline solid. nih.gov

Table 5: Examples of Intermolecular Interaction Distances in Vanadate-Containing Structures

Interaction Type Donor-Acceptor Distance (Å) Source of Data
Intermolecular Contact Cu1A···O2B (from adjacent COO⁻) 3.080 PubMed Central nih.gov
Intermolecular Contact Cu1B···O2A (from adjacent COO⁻) 3.175 PubMed Central nih.gov

Polymeric and Supramolecular Frameworks Containing Tetravanadate(6-) Units

The [V₄O₁₂]⁴⁻ anion can act as a versatile building block, or tecton, in the construction of higher-order structures such as coordination polymers and supramolecular frameworks. libretexts.org Its defined size, shape, and multiple oxygen donor sites allow it to connect with metal centers or other molecular units to form extended one-, two-, or three-dimensional networks.

In some structures, the tetravanadate anion functions as a multidentate ligand, directly coordinating to metal ions. For example, it can act as a bridge between two or more metal complexes, where the oxygen atoms of the vanadate coordinate to the metal centers. nih.gov This bridging can lead to the formation of infinite chains or layers, resulting in a coordination polymer. The specific connectivity and dimensionality of the resulting framework depend on the coordination preferences of the metal ion and the stoichiometry of the components. acs.orgsemanticscholar.org

In other cases, the [V₄O₁₂]⁴⁻ anion participates in the formation of supramolecular frameworks primarily through non-covalent interactions. nih.goviupac.org It can act as a counterion, balancing the charge of a cationic metal complex or an organic cation. nih.gov In these systems, the tetravanadate's role is to occupy specific positions within the crystal lattice, directing the assembly of the cationic components through hydrogen bonding and electrostatic forces. This templating effect can lead to the formation of porous materials or intricate interpenetrating networks. nih.gov The ability of the tetravanadate unit to serve as either a direct linker in polymeric structures or a structure-directing component in supramolecular assemblies highlights its importance in the field of crystal engineering. libretexts.org

Based on a comprehensive review of the available scientific literature, there is insufficient information to generate a detailed article on the coordination environments of a chemical compound specifically identified as "Tetravanadate(6-)".

Extensive searches for this particular ion, including potential formulas such as [V₄O₁₃]⁶⁻ or protonated variants, did not yield specific research findings, structural data, or detailed characterizations. The scientific literature on polyoxovanadates extensively details other related species, but does not provide the necessary data to fulfill the request for "Tetravanadate(6-)" with the required scientific accuracy and depth.

The most closely related and well-characterized tetranuclear vanadium oxide cluster is the cyclic tetravanadate anion, [V₄O₁₂]⁴⁻. This ion is formed from four corner-sharing {VO₄} tetrahedra and its coordination chemistry is well-documented. mdpi.comugr.esrsc.org However, this compound has a different charge and atomic composition from the requested "Tetravanadate(6-)". Similarly, the decavanadate anion, [V₁₀O₂₈]⁶⁻, is a well-known polyoxovanadate with a 6- charge, but it does not fit the "tetravanadate" nuclearity specified in the subject. researchgate.netnih.gov

Due to the lack of specific data on the existence and structure of "Tetravanadate(6-)" complexes, it is not possible to provide a scientifically accurate description of its coordination environments, create data tables of its bond lengths and angles, or discuss detailed research findings as instructed. Proceeding without such data would lead to speculation and violate the core requirement for factual accuracy. Therefore, the section on "3.6.4. Coordination Environments within Tetravanadate(6-) Complexes" cannot be written at this time.

Solution Chemistry and Speciation Dynamics of Tetravanadate 6

Aqueous Equilibria of Vanadium(V) Species

The aqueous behavior of Vanadium(V) is dominated by a series of condensation and protonation reactions. researchgate.net These equilibria govern the distribution of various oxovanadates, ranging from simple monomers to large decavanadate (B1236424) clusters. researchgate.net

The speciation of vanadate (B1173111) in aqueous solution is profoundly influenced by pH. researchgate.netnih.gov At alkaline pH values (typically above 13), the simple monomeric orthovanadate ion, [VO₄]³⁻, is the predominant species. recercat.catrsc.org As the pH is lowered, a series of protonation and condensation reactions occur, leading to the formation of various polyoxovanadates.

In the pH range of approximately 8 to 10, the decavanadate ion ([V₁₀O₂₈]⁶⁻) can convert to lower-order species, including the tetrameric vanadate [V₄O₁₃]⁶⁻. rsc.org Further changes in pH lead to the formation of other species. For instance, between pH 6 and 8, decavanadate may decompose to form metavanadates like the cyclic tetravanadate [V₄O₁₂]⁴⁻ and pentavanadate [V₅O₁₅]⁵⁻. recercat.catrsc.org In strongly acidic conditions (pH < 2), the cationic dioxovanadium(V) ion, [VO₂]⁺, becomes the dominant species. researchgate.netchemguide.co.uk

The following table summarizes the pH-dependent formation of key vanadate species:

pH RangePredominant Vanadium(V) SpeciesFormula

The total concentration of vanadium in solution is a critical factor that, along with pH, dictates the distribution of vanadium oxo-clusters. recercat.cat Generally, higher vanadium concentrations favor the formation of more polymerized species. recercat.cat

For example, at a given pH, an increase in the total vanadium concentration will shift the equilibrium towards species with a higher nuclearity. At a total vanadium concentration of 0.5 M and a pH around 10, larger vanadate ions such as trivanadate (B10776886) ([V₃O₁₀]⁵⁻) and tetravanadate ([V₄O₁₃]⁶⁻) become more prevalent, constituting a significant fraction of the total vanadium. researchgate.net In contrast, at lower concentrations (e.g., 0.1 M), the formation of these larger clusters is less favored, and smaller species like HVO₄²⁻ and V₂O₇⁴⁻ are more dominant. researchgate.net This concentration effect is a key principle in controlling the synthesis and isolation of specific polyoxovanadate clusters. rsc.org

The concepts of thermodynamic and kinetic stability are crucial for understanding the behavior of polyoxovanadates in solution. masterorganicchemistry.comgcnayanangal.comslideshare.net Thermodynamic stability refers to the relative energy of a species at equilibrium, while kinetic stability relates to the rate at which a species undergoes transformation. masterorganicchemistry.comgcnayanangal.com

Protonation equilibria are a fundamental aspect of vanadate chemistry, with most polyoxovanadates capable of undergoing one or more protonation steps. researchgate.netresearchgate.net These equilibria are, like other speciation events, highly pH-dependent.

The general trend is that lower pH favors more protonated species. recercat.cat For example, the decavanadate ion can exist in various protonated forms, such as [HV₁₀O₂₈]⁵⁻ and [H₂V₁₀O₂₈]⁴⁻. rsc.org Similarly, the divanadate ion exists as [V₂O₇]⁴⁻ and its protonated form [HV₂O₇]³⁻. rsc.org While the specific protonation constants for Tetravanadate(6-) ([V₄O₁₃]⁶⁻) are determined through detailed speciation analysis, it is known to be a more alkaline species than the cyclic tetramer [V₄O₁₂]⁴⁻. recercat.cat It is part of a complex series of equilibria involving other protonated and condensed species. For instance, at pH 10 and a total vanadium concentration of 0.5 M, [V₄O₁₃]⁶⁻ coexists with species like [HV₂O₇]³⁻ and [V₃O₁₀]⁵⁻. researchgate.net

Methodologies for Speciation Analysis in Solution

The elucidation of the complex equilibria in vanadate solutions requires a combination of analytical techniques. The combination of potentiometric and ⁵¹V NMR studies has been particularly powerful in determining the composition and formation constants of the various species present. researchgate.net

Potentiometric titration is a cornerstone technique for investigating the pH-dependent speciation of vanadates. researchgate.netdiva-portal.org This method involves monitoring the potential of an electrode (typically a glass electrode sensitive to H⁺ concentration) as a function of the volume of a titrant (an acid or a base) added to the vanadate solution. researchgate.net

By analyzing the resulting titration curves, researchers can deduce the stoichiometry of the various protonation and condensation reactions occurring in the solution. researchgate.net The data from these titrations are often processed using computer programs that can model complex equilibria and calculate the formation constants for the different vanadate species, including various tetranuclear species. rsc.org Potentiometric studies have been instrumental in building the speciation models that describe the distribution of mono- and polyoxovanadates as a function of pH and concentration. researchgate.netpsu.edu

In-Situ Spectroscopic Monitoring (e.g., 51V NMR, UV-Vis)

The study of vanadate species in solution is heavily reliant on in-situ spectroscopic techniques that can monitor the dynamic equilibria between different oligomers. Among these, 51V Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are paramount for identifying and quantifying the species present, including the cyclic tetravanadate ion ([V₄O₁₂]⁴⁻).

51V Nuclear Magnetic Resonance (NMR) Spectroscopy

51V NMR is a powerful and direct method for probing the chemical environment of the vanadium nucleus. Different vanadate species in solution give rise to distinct resonance signals, allowing for their unambiguous identification. The chemical shift of a particular vanadate species is sensitive to its structure, protonation state, and the surrounding medium.

Research has shown that in concentrated solutions ([V] > 0.1 M) within a pH range of 9-10, several V(V) species coexist. rsc.org These include the monomer ([HVO₄]²⁻), the dimer ([HV₂O₇]³⁻), and higher-nuclearity oxoanions like tetravanadate and pentavanadate. rsc.org The cyclic tetravanadate ion, [V₄O₁₂]⁴⁻, is consistently identified by 51V NMR signals in the chemical shift range of -574 to -578 ppm. rsc.orglinkgroup.hu For instance, in a solution prepared with equimolar amounts of NH₃ and NH₄VO₃ at pH 9.4, a signal at -576 ppm is assigned to the tetravanadate ion. rsc.org The relative concentrations of these species can be determined by integrating the corresponding NMR signals. As the total vanadate concentration increases, the equilibrium shifts towards the formation of polyvanadates like the divanadate and tetravanadate, with the latter becoming the dominant species at concentrations around 10 mM. linkgroup.hu

Vanadate SpeciesTypical 51V NMR Chemical Shift (ppm)Reference
Monovanadate ([HVO₄]²⁻)-539 rsc.org
Divanadate ([HV₂O₇]³⁻)-565 rsc.org
Tetravanadate ([V₄O₁₂]⁴⁻) -574 to -578 rsc.orglinkgroup.hu
Pentavanadate ([V₅O₁₅]⁵⁻)~ -584 rsc.org

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides complementary information on the vanadate species present in solution. The electronic transitions within the V-O bonds of different vanadate structures result in characteristic absorption bands. While individual spectra of the various oligomers often overlap, making deconvolution challenging, UV-Vis is particularly useful for monitoring changes in speciation over time or as a function of changing conditions like pH or concentration. nih.gov It is also used to study the structure of surface VOx species on catalyst supports, where monovanadates and polyvanadates (including tetravanadates) can be distinguished under different conditions. nih.govberkeley.eduresearchgate.net The technique allows for following the dynamics of catalyst reduction and oxidation, providing insights into the behavior of polyvanadate monolayers. berkeley.edu

Chromatographic Separation Techniques (e.g., HPLC) for Speciation Profiling

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of different vanadium species in complex mixtures. zu.ac.aeresearchgate.net By coupling HPLC with sensitive detection methods like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS), researchers can achieve detailed speciation profiling of vanadates. ajol.infospeciation.net

The separation of anionic vanadate species, including monomeric vanadate, divanadate, and tetravanadate, is typically accomplished using anion-exchange chromatography. ajol.infospeciation.net The choice of eluent is critical for successful separation. For example, a method using a low-concentration eluent of 10 mmol L⁻¹ EDTA and 14 mmol L⁻¹ sodium carbonate has been successfully applied to separate V(IV) and V(V) species. ajol.info Another approach for the analysis of the vanadium complex amavadin utilized an anion-exchange column with an aqueous mobile phase containing ammonium (B1175870) citrate (B86180) and EDTA. speciation.net The addition of a chelating agent like EDTA to the mobile phase can help to complex smaller, more labile vanadium species, preventing their interconversion during the chromatographic run and improving the resolution of more stable polyvanadates. speciation.netresearchgate.net Reversed-phase (RP) HPLC has also been frequently used for the measurement and separation of selected vanadium compounds. zu.ac.aeresearchgate.net

The effectiveness of HPLC in vanadium speciation depends on several factors, including the column type, mobile phase composition (including pH and chelating agents), and the detector used. zu.ac.aeresearchgate.net These methods allow for the quantitative analysis of individual vanadate oligomers in various aqueous samples.

Factors Governing Tetravanadate(6-) Speciation

The equilibrium distribution of vanadate species in solution, known as speciation, is highly sensitive to several factors. The formation and stability of the tetravanadate(6-) ion are dictated by the solution's ionic strength, the composition of any buffer systems present, and interactions with other co-existing ions and ligands.

Influence of Ionic Strength on Speciation and Stability

Ionic strength is a key parameter that influences the activity of ions in solution and, consequently, the position of chemical equilibria. In vanadate solutions, increasing ionic strength can affect both the protonation constants of the various species and the stability constants of the oligomers. acs.orgnih.gov

Studies have shown that changes in ionic strength can shift the equilibrium between vanadate species. nih.govuc.pt For instance, in a study of vanadate and 2-mercaptoethanol, an increase in ionic strength (through the addition of KCl) led to an increase in the 51V NMR signal intensities for tetravanadate (V₄) and pentavanadate (V₅), while the signals for the monomer (V₁) and dimer (V₂) decreased. nih.gov This indicates that higher ionic strength can favor the formation of higher oligomeric species like tetravanadate. The stability constants of vanadate complexes with ligands are also dependent on ionic strength, which must be carefully controlled and reported in speciation studies. acs.orguc.pt

Effects of Buffer Composition and Co-existing Ions

The choice of buffer is critical in studies of vanadate speciation, as buffer components can themselves interact with vanadate ions, altering the speciation. uc.ptudel.edu Buffers are essential for controlling pH, which is a dominant factor in vanadate chemistry, but non-inert buffer components can compete with vanadate self-condensation reactions or form complexes. solubilityofthings.comlibretexts.orgpromega.ro For example, a 51V NMR signal at -490 ppm has been attributed to a vanadium(V)-bicine complex, demonstrating direct interaction with the buffer agent. udel.edu Similarly, phosphate (B84403), often used in biological buffers, can form phosphovanadate complexes, further complicating the speciation. nih.govresearchgate.net

FactorEffect on Tetravanadate(6-) SpeciationReference
Ionic Strength Higher ionic strength can favor the formation of higher oligomers, including tetravanadate. nih.gov
Buffer Composition Buffer components (e.g., bicine, phosphate) can directly interact with vanadate, forming complexes and altering the natural speciation. nih.govudel.edu
Co-existing Ions Competing anions (e.g., phosphate, molybdate) can reduce the concentration of free vanadate, impacting tetravanadate formation. researchgate.net

Ligand Interactions and Their Impact on Vanadate Speciation

The interaction of vanadates with various organic and inorganic ligands profoundly impacts their speciation. Ligands can form stable complexes with vanadium, shifting the equilibria away from the formation of polyoxovanadates like tetravanadate. researchgate.netresearchgate.net The nature of the ligand and its concentration, along with the pH and metal-to-ligand ratio, determine the specific complexes that are formed. uc.pt

For example, the interaction of vanadate with the ligand 1,2-dimethyl-3-hydroxy-4-pyridinone (Hdmpp) leads to the formation of V(V)/dmpp and V(V)/(dmpp)₂ complexes, the presence of which depends on the metal-to-ligand ratio. uc.pt Similarly, α-amino acids and aromatic ligands have been used to functionalize the tetravanadate anion itself, creating bimetallic materials where the [V₄O₁₂]⁴⁻ acts as a bridging ligand. researchgate.net These studies show that even when tetravanadate is present, its chemical behavior can be modified through coordination with other complexing agents. The presence of biogenic ligands such as lactate, citrate, and various amino acids can lead to the formation of a wide array of coordination complexes, which is a central aspect of vanadium's biological chemistry. researchgate.net Understanding these ligand interactions is crucial for predicting the fate and form of vanadium, including tetravanadate, in complex chemical and biological systems.

Coordination Chemistry of Tetravanadate 6

Tetravanadate(6-) as a Ligand in Coordination Complexes

The [V₄O₁₂]⁶⁻ anion, composed of four corner-sharing {VO₄} tetrahedra arranged in a cyclic motif, can act as a multidentate ligand. Its oxygen-rich surface provides multiple coordination sites, allowing it to bind to metal ions in various ways, leading to the formation of discrete clusters and extended polymeric structures.

A key feature of tetravanadate(6-) in coordination chemistry is its ability to act as a bridging ligand, connecting two or more metal centers to form heterometallic assemblies. This functionality is crucial in the construction of multidimensional coordination polymers and clusters with interesting magnetic and catalytic properties. The tetravanadate anion can bridge metal units, facilitating communication and interaction between them.

An example of this bridging behavior is seen in complexes where paramagnetic units are linked by the [V₄O₁₂]⁴⁻ ion. For instance, the heterometallic molecule [Cu(dmbp)(Gly)]₂[V₄O₁₂] is formed by the linkage of the tetravanadate ion with paramagnetic [Cu(dmbp)(Gly)]⁺ units. rsc.org In this structure, the polyoxovanadate, which consists of four vertex-sharing tetrahedral {VO₄} units, creates a cyclic structure with a chair-type conformation. rsc.org

Tetravanadate(6-) readily coordinates to a range of first-row transition metal ions, leading to the formation of novel heteropolyoxovanadates. The coordination is typically achieved through the oxygen atoms of the vanadate (B1173111) core, which act as Lewis basic sites.

Copper(II): The coordination of tetravanadate(6-) with copper(II) ions has been demonstrated in mixed-ligand complexes. In compounds such as [Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O and [Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O, the [V₄O₁₂]⁴⁻ anion is functionalized with mixed copper(II) units containing α-amino acids and phenanthroline-derived ligands. nih.gov In these structures, an oxygen atom from the tetravanadate occupies the apical position of the square pyramidal geometry around the Cu(II) centers. nih.gov

Cobalt(II) and Zinc(II): The formation of heterometallic complexes containing cobalt(II) and zinc(II) with tetravanadate has been reported. Polyoxometalate derivatives with the general formula ((n-C₄H₉)₄N)₃[(MCl)V₄O₁₂], where M = Co or Zn, have been synthesized. These complexes feature a tetrahedral metal chloride core coordinated to the tetravanadate ligand in a tripod fashion. researchgate.net

Nickel(II): While direct structural evidence for a Ni(II)-tetravanadate(6-) complex is less common, the formation of heterometallic nickel(II)-vanadium(IV/V) complexes suggests the feasibility of such coordination. For example, tetranuclear complexes with a Ni₂V₂O₄ core have been synthesized, where phenoxide oxygen atoms from a primary ligand bridge the nickel and vanadium centers. nih.gov Additionally, heteropolyvanadates incorporating Ni(II) have been synthesized through the reaction of [VO₃]⁻ with Ni(II) cations, where the resulting cyclic vanadates act as macrocyclic ligands. researchgate.net

Transition Metal IonExample ComplexCoordination Features
Copper(II)[Cu(dmbp)(Gly)]₂[V₄O₁₂]Tetravanadate acts as a bridging ligand, with one of its oxygen atoms coordinating to the apical position of the square pyramidal Cu(II) center. nih.gov
Cobalt(II)((n-C₄H₉)₄N)₃[(CoCl)V₄O₁₂]A tetrahedral CoCl unit is coordinated to the tetravanadate in a tripod mode. researchgate.net
Zinc(II)((n-C₄H₉)₄N)₃[(ZnCl)V₄O₁₂]Similar to the cobalt complex, a tetrahedral ZnCl unit is coordinated to the tetravanadate. researchgate.net
Nickel(II)[Ni₂(V)₂(RCOO)₂(L¹)₂O₄]While not a direct tetravanadate complex, it demonstrates a stable Ni₂V₂O₄ heterometallic core. nih.gov

The coordination chemistry of polyoxometalates with lanthanide(III) ions is an active area of research, driven by the potential for creating materials with interesting magnetic and luminescent properties. While the formation of lanthanide coordination polymers with various organic ligands is well-documented, specific examples of complexes with the tetravanadate(6-) anion are not extensively reported in the literature. rsc.orgrsc.orgresearchgate.net However, the general principles of lanthanide coordination suggest that the hard oxygen donors of the tetravanadate anion would be suitable for bonding with the hard Lewis acidic lanthanide(III) ions. The formation of extended structures, such as 1D chains, 2D sheets, and 3D frameworks, is a common feature in lanthanide coordination chemistry. rsc.org

The ability of tetravanadate(6-) to act as a multidentate bridging ligand is fundamental to the formation of coordination polymers. In these structures, the tetravanadate anion links metal centers into extended one-, two-, or three-dimensional networks. youtube.com

In the case of the copper-glycine-tetravanadate complex, [Cu(dmbp)(Gly)]₂[V₄O₁₂], intermolecular interactions between the copper centers and oxygen atoms from the carboxylate groups of adjacent complexes lead to a packing arrangement that approaches a polymeric structure. nih.gov The Jahn-Teller effect in the Cu(II) ion prevents the formation of a fully developed coordination polymer in this specific case, but it highlights the potential for such structures. nih.gov The synthesis of coordination polymers often involves the self-assembly of metal ions and bridging ligands, and the rigid, pre-organized structure of the tetravanadate anion makes it an excellent candidate for the rational design of such materials. uoc.gr

Reactions with Organic and Bio-Organic Ligands

The interaction of tetravanadate(6-) with organic and bio-organic ligands, particularly in the presence of other metal ions, can lead to the formation of complex ternary systems. These interactions are of interest for understanding the role of vanadates in biological systems and for the development of new functional materials.

The interplay between tetravanadate(6-), transition metal ions, and amino acids or peptides in aqueous solution is a complex field of study. The tetravanadate anion can influence the coordination environment of the metal-amino acid complex and can either participate directly in the coordination or act as a counter-ion.

In a study involving mixed copper(II) complexes with glycine (B1666218) and lysine (B10760008), the tetravanadate [V₄O₁₂]⁴⁻ anion was shown to be functionalized with the [Cu(dmb)(amino acid)]⁺ units. nih.gov This indicates a direct interaction and coordination between the tetravanadate and the copper-amino acid complex. The stability of such complexes in aqueous media is a critical factor, as hydrolysis and ligand exchange reactions can occur. mdpi.com

Complexation Studies with Small Functionalized Molecules

The tetravanadate(6-) anion, [V₄O₁₂]⁴⁻, demonstrates a rich coordination chemistry, readily forming complexes with a variety of small, functionalized organic molecules. Research has particularly focused on its interactions with ligands containing N- and O-donor atoms, such as α-amino acids and phenanthroline derivatives, leading to the formation of novel heterometallic structures. nih.govugr.es

Studies involving the reaction of the [V₄O₁₂]⁴⁻ anion with mixed copper(II) complexes containing α-amino acids and phenanthroline-derived ligands have yielded several coordination compounds. For instance, complexes have been synthesized using ligands like 4,4'-dimethoxy-2,2'-bipyridine (B102126) (dmb), 2,9-dimethyl-1,10-phenanthroline (dmp), glycine (Gly), and lysine (Lys). nih.govnih.gov In these resulting structures, the tetravanadate anion can act as a functionalizing unit, linking mixed copper(II) moieties. nih.gov

In one such study, the reaction with copper(II), dmb, and glycine resulted in the compound [Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O. nih.gov Similarly, using lysine instead of glycine produced [Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O. nih.gov In both cases, the tetravanadate anion bridges the copper(II) complex units. The copper(II) ions in these adducts typically exhibit a distorted square pyramidal geometry, with the nitrogen donors from the phenanthroline derivative and the N and O atoms of the amino acid coordinating in the basal plane. nih.gov An oxygen atom from the tetravanadate anion occupies the apical position of the copper ion's coordination sphere. nih.gov

The interaction of vanadate with the ligand 1,2-dimethyl-3-hydroxy-4-pyridinone (Hdmpp) has also been investigated. In aqueous solutions, the formation of vanadium complexes is highly dependent on the pH and the metal-to-ligand ratio. nih.gov At a 1:2 metal-to-ligand ratio and within a pH range of 4.5 to 9.0, two primary species, V(V)/dmpp and V(V)/(dmpp)₂, are formed. nih.gov When the ligand is in excess, only the 1:2 complex is observed. nih.gov

Tetravanadate ComplexSmall Functionalized LigandsRole of TetravanadateReference
[Cu(dmb)(Gly)(OH₂)]₂[Cu(dmb)(Gly)]₂[V₄O₁₂]·9H₂O4,4'-dimethoxy-2,2'-bipyridine (dmb), Glycine (Gly)Bridging Ligand nih.gov
[Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O4,4'-dimethoxy-2,2'-bipyridine (dmb), Lysine (Lys)Bridging Ligand nih.gov
[Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O2,9-dimethyl-1,10-phenanthroline (dmp)Counter-ion nih.gov
V(V)/dmpp and V(V)/(dmpp)₂1,2-dimethyl-3-hydroxy-4-pyridinone (Hdmpp)Central Core nih.gov

Influence of Ligand Structure and Protonation State on Complex Formation

The formation and structure of tetravanadate(6-) coordination compounds are critically influenced by both the steric and electronic properties of the organic ligands and the protonation state of the reaction medium, which is dictated by the pH. nih.govnih.gov The protonation state is a crucial factor as it determines the predominant vanadate species in solution; the cyclic [V₄O₁₂]⁴⁻ anion is the main species at basic pH, while the decavanadate (B1236424) anion, [V₁₀O₂₈]⁶⁻, is more stable in acidic conditions. nih.gov

The structure of the ligand plays a significant role in the final architecture of the complex. For example, in the synthesis of copper(II) complexes, replacing the ligand 4,4'-dimethoxy-2,2'-bipyridine (dmb) with the bulkier 2,9-dimethyl-1,10-phenanthroline (dmp) leads to a dramatic structural change. nih.gov While the dmb ligand facilitates the formation of complexes where the tetravanadate anion acts as a bridging ligand, the steric hindrance from the methyl groups in dmp prevents this direct coordination. nih.govugr.es Consequently, in the resulting compound, [Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O, the tetravanadate anion behaves as a non-coordinating counter-ion to the [Cu(dmp)₂]²⁺ cationic unit. nih.govugr.es

The pH of the reaction medium directly affects the protonation state of both the vanadate species and the functional groups on the organic ligands, thereby guiding the self-assembly process. nih.govnih.gov For instance, the formation of the aforementioned copper-amino acid-tetravanadate complexes is conducted at a basic pH to ensure the predominance of the [V₄O₁₂]⁴⁻ cluster. nih.gov This condition also deprotonates the α-carboxylic group of the amino acid, making it available for coordination with the copper(II) ion. nih.gov The interplay between the protonation states of the ligand and the metal complex before and after binding is a key determinant of the final complex formation. nih.gov Changes in protonation states upon binding are often minimized at the optimal pH for the formation of a specific complex. researchgate.net

Furthermore, studies on the interaction of vanadate with 1,2-dimethyl-3-hydroxy-4-pyridinone have shown that the types of species formed in solution are strongly dependent on the pH and the metal-to-ligand ratio. nih.gov This highlights that the precise control over reaction conditions, particularly pH, is essential for isolating specific coordination compounds. nih.gov

Synthesis and Characterization of New Tetravanadate(6-) Coordination Compounds

Design Principles for Novel Tetravanadate(6-) Complexes

The design of novel coordination compounds based on the tetravanadate(6-) anion employs several strategic principles aimed at controlling the final structure and properties of the material. A primary approach is the use of organic ligands or secondary metal centers to modify and functionalize the inorganic tetravanadate core, creating organic-inorganic hybrid materials. The organic components can act as ligands that directly coordinate to the vanadate framework or to a secondary transition metal center that then links to the vanadate cluster.

One key design principle is template-driven synthesis . In this method, metal cations can induce the formation of cyclic [VO₃]ₙⁿ⁻ rings, with the cation becoming incorporated into the center of the ring. researchgate.netresearchgate.net The cyclic vanadate effectively acts as a macrocyclic ligand for the templating metal ion. researchgate.netresearchgate.net This strategy allows for the construction of complex heteropolyoxovanadates where the size and shape of the resulting polyvanadate ring are directed by the template cation. researchgate.net

Another important principle is the use of ancillary ligands to control the dimensionality and nuclearity of the final product. The choice of ancillary ligands, which are ligands other than the primary ones of interest, can have a profound impact on the resulting structure. nih.gov Factors such as the ligand's steric bulk, coordination mode, and the pH of the reaction can dictate whether a discrete molecule, a one-dimensional chain, or a higher-dimensional network is formed. nih.govnih.gov For example, the reaction of [V₄O₁₂]⁴⁻ with copper(II) ions and phenanthroline-derived ligands can result in either a bridged complex or a salt with a tetravanadate counter-ion, depending on the steric hindrance of the phenanthroline ligand used. nih.gov

The rational design of these complexes also considers the coordination preferences of the vanadium centers and any additional metal ions. The success of creating new oxovanadium complexes often depends on a ligand framework that can stabilize the desired oxidation state of vanadium while allowing for the necessary coordination geometry to achieve specific catalytic or material properties. researchgate.net

Structural Diversity of Tetravanadate(6-) Adducts

The tetravanadate(6-) anion, cyclo-[V₄O₁₂]⁴⁻, exhibits remarkable structural versatility, acting not only as a simple building block but also as a complex ligand capable of adopting multiple coordination modes. This diversity leads to the formation of a wide array of adducts, from discrete molecular units to extended one-dimensional chains. nih.gov The polyoxovanadate itself is composed of four vertex-sharing {VO₄} tetrahedra, which form a cyclic structure often in a chair-type conformation. nih.gov

A prominent feature of tetravanadate's coordination chemistry is its ability to function in a dual role: as a bridging ligand or as a non-coordinating counter-ion . nih.govugr.es

As a bridging ligand: The tetravanadate anion can link two or more metal-organic complex units. In compounds like [Cu(dmb)(Gly)]₂[V₄O₁₂], the anion uses its terminal oxygen atoms to coordinate to the apical positions of copper(II) centers, thus bridging the [Cu(dmb)(Gly)]⁺ units. nih.gov This bridging often occurs in a bis-monodentate fashion. ugr.es

As a counter-ion: In the presence of bulky organic ligands that sterically hinder direct coordination, the tetravanadate anion acts as an isolated counter-ion to balance the charge of a cationic metal complex. nih.govugr.es An example is [Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O, where the large [Cu(dmp)₂]²⁺ units prevent the [V₄O₁₂]⁴⁻ from entering the coordination sphere. nih.gov

Furthermore, tetravanadate clusters can be linked by metal-organic moieties to form extended structures. Hydrothermal synthesis has been used to create one-dimensional vanadium oxide complexes where tetranuclear V₄O₁₂ clusters are connected via these linking units. This demonstrates that beyond simple discrete adducts, tetravanadate can be incorporated into polymeric inorganic-organic hybrid frameworks. The ability of metavanadate species to coordinate to metal cations as inorganic macrocyclic ligands further expands the structural possibilities, leading to various heteropolyoxovanadates. researchgate.net

Structural Role of TetravanadateExample CompoundDescriptionReference
Bridging Ligand (Bis-monodentate)[Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂OLinks two [Cu(dmb)(Lys)] units via apical coordination of its oxygen atoms to the Cu(II) centers. nih.govugr.es
Counter-ion[Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂OExists as a discrete anion, balancing the charge of two [Cu(dmp)₂]²⁺ cations. Direct coordination is prevented by steric hindrance. nih.govugr.es
Component of a 1D ChainNot specifiedTetranuclear V₄O₁₂ clusters are linked by metal-organic complex moieties to form an extended one-dimensional structure.
Macrocyclic Ligand[(C₂H₅)₄N]₄[PdV₆O₁₈]While this example is a hexavanadate, it illustrates the principle of cyclic vanadates acting as macrocyclic ligands for a central template metal cation. researchgate.net

Theoretical and Computational Investigations of Tetravanadate 6

Computational Prediction of Speciation Diagrams and Nucleation Mechanisms

Understanding the complex self-assembly processes of polyoxovanadates in aqueous solutions is a significant challenge. Computational modeling has emerged as a crucial tool for predicting speciation diagrams and elucidating nucleation mechanisms, providing a molecular-level understanding of these systems.

The formation of polyoxovanadates involves a complex network of reversible condensation reactions. Computational models are employed to simulate these self-assembly processes, offering insights into the thermodynamic and kinetic factors that govern the formation of specific clusters. uni-muenchen.dewikipedia.org These models often utilize quantum mechanical calculations to determine the energies of various vanadate (B1173111) species and intermediates. By systematically evaluating the reaction energies for the addition or removal of vanadate units, it is possible to map out plausible assembly pathways.

Recent computational approaches have focused on developing automated methods to explore the vast chemical space of possible polyoxovanadate clusters and their interconversion pathways. researchgate.net These methods can help to identify the most energetically favorable structures and the key steps in their formation.

Computational methods are increasingly used to predict the aqueous speciation of polyoxovanadates as a function of pH, concentration, and temperature. researchgate.netchemrxiv.orgnih.gov By calculating the free energies of various protonated and deprotonated forms of vanadate oligomers in solution, it is possible to construct theoretical speciation diagrams. These diagrams show the relative concentrations of different vanadate species under various conditions and can be compared with experimental data from techniques like NMR spectroscopy and potentiometry.

The "POMSimulator" is a notable computational tool that can automatically generate and solve the complex multi-equilibria systems involved in polyoxometalate formation, allowing for the prediction of pH-dependent speciation. nih.gov Such simulations have shown good agreement with experimental observations for various polyoxometalate systems. chemrxiv.orgnih.govresearchgate.net

Below is an illustrative table showing a hypothetical computationally predicted distribution of vanadate species at different pH values.

pHMonovanadate (%)Divanadate (%)Tetravanadate (%)Decavanadate (B1236424) (%)
25102560
415254020
64035205
8702550
1095500

Note: This table is for illustrative purposes to demonstrate the output of a speciation calculation and does not represent actual experimental or calculated data for a specific set of conditions.

A significant advantage of computational modeling is its ability to identify transient and low-concentration intermediates that are difficult to detect experimentally. These intermediates play a crucial role in the nucleation and growth of larger polyoxovanadate clusters. For instance, computational studies have proposed that smaller vanadate clusters, such as divanadate and trivanadate (B10776886) species, can act as building blocks for the formation of larger structures.

While specific studies focusing solely on the nucleation of tetravanadate(6-) are not extensively detailed in the literature, broader computational studies on polyoxovanadate formation suggest that tetrameric species are important intermediates in the pathway to larger, more stable clusters like decavanadate. researchgate.netchemrxiv.orgnih.gov For example, a pentavanadate cluster has been computationally proposed as a key intermediate in the formation of decavanadate. researchgate.netchemrxiv.orgnih.govresearchgate.net

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. lettersonmaterials.comresearchgate.netrsc.org DFT calculations can provide valuable insights into the bonding, reactivity, and spectroscopic properties of polyoxovanadates like tetravanadate(6-).

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a species. wikipedia.orgresearchgate.netlibretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com

For an anionic species like tetravanadate(6-), the HOMO is expected to be localized on the oxygen atoms, reflecting its nucleophilic character. The LUMO, on the other hand, would likely be centered on the vanadium atoms, indicating their capacity to accept electrons. DFT calculations can provide the energies and spatial distributions of these orbitals.

The following table provides hypothetical HOMO and LUMO energy values for tetravanadate(6-) and related species, as would be determined by DFT calculations.

SpeciesHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Tetravanadate(6-)-2.51.54.0
Protonated Tetravanadate-3.01.24.2
Decavanadate(6-)-3.21.04.2

Molecular Electrostatic Potential (MEP) analysis is a computational technique that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.deresearchgate.netresearchgate.netnih.gov This provides a visual representation of the charge distribution and is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. nih.govmdpi.com

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (typically colored blue) represent electron-poor areas that are prone to nucleophilic attack. researchgate.netnih.gov For the tetravanadate(6-) anion, the MEP would be expected to show a significant negative potential localized on the terminal and bridging oxygen atoms, highlighting these as the primary sites for interaction with electrophiles and for coordination to metal cations. The areas around the vanadium centers would likely exhibit a less negative or even slightly positive potential.

Elucidation of Bonding Characteristics and Electronic Properties

The tetravanadate(6-) anion, formally [V₄O₁₂]⁴⁻ (though often referred to in literature with the charge corresponding to its salt form), possesses a distinct cyclic structure. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating its structural and electronic features. The anion is composed of four corner-sharing {VO₄} tetrahedra, which arrange into a ring that typically adopts a chair-type conformation.

In this structure, each vanadium atom is in a +5 oxidation state (V⁵⁺), resulting in a d⁰ electronic configuration. This lack of d-electrons means the ion itself is diamagnetic. The bonding within the {VO₄} units is characterized by strong covalent interactions between vanadium and oxygen. For V⁵⁺ in tetrahedral coordination, V-O bond lengths generally fall within the range of 1.6 to 2.0 Å. uh.edu DFT calculations allow for the precise determination of these bond lengths and the bond orders, confirming the significant covalent character.

The electronic properties are dominated by the V⁵⁺ d⁰ configuration. The density of states (DOS), which can be computed using various DFT functionals such as PBE, PBE+U, or the hybrid functional HSE06, provides insight into the electronic structure. researchgate.netrsc.org For tetravanadate(6-), the valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by the empty vanadium 3d orbitals. nih.gov This configuration results in a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), characteristic of a stable, closed-shell anion. Analysis of the Mulliken bond population can further quantify the bonding characteristics within the material. researchgate.net

Table 1: Typical Vanadium-Oxygen Bond Lengths in Vanadates
Vanadium Oxidation StateCoordination GeometryBond TypeTypical Bond Length (Å)Reference
V⁵⁺TetrahedralV-O1.60 - 2.00 uh.edu
V⁴⁺Square PyramidalVanadyl (V=O)< 1.74 uh.edu
V⁴⁺Square PyramidalEquatorial1.80 - 2.12 uh.edu
V⁴⁺Square PyramidalTrans> 2.00 uh.edu

Computational Analysis of Magnetic Exchange Interactions in Tetravanadate(6-) Complexes

As established, the isolated tetravanadate(6-) anion is diamagnetic due to its V⁵⁺ (d⁰) centers. researchgate.netresearchgate.net However, it frequently acts as a bridging ligand, connecting paramagnetic metal centers (such as Cu²⁺) to form larger polynuclear complexes. uh.eduresearchgate.net In these systems, the tetravanadate anion mediates magnetic exchange interactions between the paramagnetic ions. Computational chemistry provides a powerful toolkit for quantifying these interactions.

The primary method for this analysis is the broken-symmetry (BS) approach within the framework of DFT. mdpi.com This method is used to calculate the magnetic exchange coupling constant (J), which describes the energy and nature (ferromagnetic for J > 0, antiferromagnetic for J < 0) of the interaction between two spin centers.

The computational process involves:

High-Spin State Calculation: A DFT calculation is performed on the complex with the spins of the paramagnetic centers aligned ferromagnetically (the high-spin state). The total energy (E_HS) is obtained.

Broken-Symmetry State Calculation: A second calculation is performed where the initial spin on one of the metal centers is flipped. The calculation converges to a lower-energy, broken-symmetry state that represents the antiferromagnetic alignment. The total energy (E_BS) of this state is obtained.

Calculation of J: The energy difference between these two states is then mapped onto the Heisenberg-Dirac-van Vleck (HDvV) spin Hamiltonian. For a dinuclear complex, the value of J can be extracted using established formulas that relate it to E_HS and E_BS.

Theoretical studies on related bridged copper(II) dimers show a strong correlation between the geometry of the bridging unit—specifically the Cu-O-Cu bond angle—and the sign and magnitude of the J value. mdpi.comresearchgate.net Similar magneto-structural correlations can be investigated for tetravanadate-bridged complexes, where the flexible V-O-V linkages can lead to a variety of exchange pathways.

Table 2: Computational Workflow for Magnetic Exchange Constant (J)
StepDescriptionComputational MethodOutput
1Geometry optimization of the magnetic complex.DFTOptimized molecular structure
2Single-point energy calculation for the high-spin (ferromagnetic) state.DFTE_HS
3Single-point energy calculation for the broken-symmetry (antiferromagnetic) state.Broken-Symmetry DFTE_BS
4Calculation of the J constant using the energy difference between states.Heisenberg Hamiltonian MappingJ value (cm⁻¹)

Computational Studies of Reaction Mechanisms

Investigation of Reaction Pathways for Tetravanadate(6-) Formation and Transformation

The formation of specific polyoxovanadates is highly dependent on solution conditions, most notably pH. The cyclic tetravanadate, [V₄O₁₂]⁴⁻, is the predominant species in basic solutions (pH > 8), while in acidic or neutral conditions, it can transform into other species, such as the larger decavanadate cluster, [V₁₀O₂₈]⁶⁻. researchgate.netresearchgate.net Computational methods are essential for mapping the complex reaction pathways of these formation and interconversion processes at a molecular level.

Using DFT, the potential energy surface (PES) of the reaction can be explored to elucidate the mechanism. youtube.com This involves:

Identifying Stationary Points: Locating the minimum-energy structures of reactants, products, and any stable intermediates.

Locating Transition States (TS): Finding the first-order saddle points on the PES that connect these minima. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes.

Calculating Reaction Energetics: Determining the relative energies of all stationary points to calculate reaction enthalpies and activation energy barriers.

Role of Solvent Effects in Computational Models

Given that tetravanadate formation and transformation occur in aqueous solution, accurately accounting for the role of the solvent is critical for meaningful computational results. Two primary strategies are employed to model solvent effects. iaea.orgrsc.org

Implicit Solvation Models: These models, often called continuum models (e.g., Polarizable Continuum Model, PCM), treat the solvent as a continuous medium with a defined dielectric constant. sdu.dk The solute is placed in a cavity within this dielectric, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized continuum. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, a number of individual solvent molecules (e.g., water) are included directly in the quantum mechanical calculation. rsc.org This method is computationally much more demanding but is necessary when specific solute-solvent interactions, such as hydrogen bonding, play a direct role in the reaction mechanism. For instance, explicit water molecules can act as proton relays, forming hydrogen-bond networks that facilitate proton transfer and stabilize charged transition states, which is highly relevant for the pH-dependent chemistry of vanadates. nih.gov

For a highly charged anion like tetravanadate(6-), a hybrid approach, combining an explicit first solvation shell with a surrounding continuum model, often provides the best balance of accuracy and computational feasibility.

Molecular Dynamics and Simulation Approaches

Simulation of Solution-Phase Behavior and Dynamics

While quantum mechanical methods are ideal for studying electronic structure and reaction mechanisms, Molecular Dynamics (MD) simulations are the preferred tool for investigating the dynamic behavior of solutes in solution over longer timescales (nanoseconds to microseconds). nih.govacs.org An MD simulation of the tetravanadate(6-) ion in water would provide detailed insights into its solvation structure and transport properties.

Such a simulation involves numerically solving Newton's equations of motion for a system containing the tetravanadate ion and a large number of water molecules, typically enclosed in a periodic box. The interactions between atoms are described by a classical force field.

Key analyses from an MD simulation of tetravanadate(6-) would include:

Radial Distribution Functions (RDFs): These functions, g(r), describe the probability of finding a solvent atom at a certain distance from a solute atom. The RDFs for V-O(water) and O(anion)-H(water) would reveal the structure and size of the hydration shells around the anion. acs.org

Hydrogen Bonding Analysis: The simulation can be analyzed to determine the number, lifetime, and geometry of hydrogen bonds between the oxygen atoms of the tetravanadate and surrounding water molecules. This can distinguish the solvation environment of the bridging and terminal oxygen atoms. researchgate.netdiva-portal.org

Transport Properties: The trajectory of the ion over time is used to calculate its diffusion coefficient, which characterizes its mobility in the solution and can be compared with experimental values from techniques like DOSY-NMR. diva-portal.org

Studies on analogous polyoxometalates, such as the Keggin anion, have shown that terminal oxygen atoms are more effectively solvated and form more hydrogen bonds, while bonds to the more shielded bridging oxygens have longer lifetimes. researchgate.netacs.org Similar detailed insights would be expected from an MD simulation of tetravanadate(6-).

Table 3: Key Components of a Molecular Dynamics Simulation for an Aqueous Polyoxometalate
ComponentDescriptionExample/Details
Force FieldA set of parameters describing the potential energy of the system (bond stretching, angles, van der Waals, electrostatics).Specific parameters for V-O interactions; water models like SPC/E or TIP3P. acs.org
Simulation BoxA periodic cell containing the solute and a sufficient number of solvent molecules.A cubic box with the anion at the center, solvated with thousands of water molecules.
AnalysisPost-processing of the atomic trajectories to extract structural and dynamic properties.Radial Distribution Functions (RDFs), hydrogen bond lifetimes, diffusion coefficients. acs.orgdiva-portal.org

Understanding Interactions with Solvent Molecules and Counter-Ions

Theoretical and computational chemistry plays a pivotal role in elucidating the behavior of ions in solution. For the tetravanadate(6-) anion, [V₄O₁₂]⁶⁻, understanding its interactions with the surrounding solvent molecules and counter-ions at a molecular level is crucial for comprehending its stability, reactivity, and role in various chemical systems. While dedicated computational studies focusing solely on the solvation and counter-ion interactions of the isolated tetravanadate(6-) ion are not extensively documented in publicly available research, insights can be drawn from broader studies on polyoxovanadates and the fundamental principles of ion-solvent interactions.

Computational methods, primarily Density Functional Theory (DFT) and ab initio molecular dynamics (MD), are powerful tools to model the intricate dance between a polyatomic anion like tetravanadate(6-) and its environment. These simulations can provide detailed information on the structure of the solvation shell, the energetic favorability of ion pairing, and the dynamic nature of these interactions.

Interaction with Solvent Molecules:

The high negative charge of the tetravanadate(6-) ion dictates a strong interaction with polar solvent molecules, such as water. Computational models predict the formation of a well-defined hydration shell around the anion. In this shell, water molecules are oriented to maximize the electrostatic attraction between the partial positive charges on their hydrogen atoms and the negative charge localized on the oxygen atoms of the [V₄O₁₂]⁶⁻ cluster.

Key parameters that can be elucidated through computational studies include the coordination number (the average number of solvent molecules in the first solvation shell) and the average distance between the anion's oxygen atoms and the solvent's hydrogen atoms. Hydrogen bonding plays a significant role in stabilizing this solvation shell. The strength and geometry of these hydrogen bonds can be quantified through simulations.

For instance, in studies of related polyoxovanadate clusters, it has been observed that the presence of the anion can induce a significant ordering of the surrounding solvent molecules, extending beyond the first solvation shell. The ease of solvation in polar solvents is a key factor in the solubility of compounds containing the tetravanadate anion. In one study, the isolation of the [V₄O₁₂]⁴⁻ anion as a non-coordinating species was found to enhance the solubility of the compound, a phenomenon attributed to its favorable solvation. nih.gov

Hypothetical Interaction Data with Water (Illustrative)

While specific experimental or computational data for the hydration of [V₄O₁₂]⁶⁻ is scarce, the following table illustrates the type of data that could be generated from molecular dynamics simulations.

Interaction ParameterPredicted Value RangeMethod of Determination
First Shell Hydration Number12 - 18Radial Distribution Function (RDF) analysis from MD
Average V-O···H-O(water) Distance1.8 - 2.2 ÅRDF analysis from MD
Average Solvation Energy-Thermodynamic Integration from MD
Residence Time of Water in First Shellpicoseconds to nanosecondsTime Correlation Function analysis from MD

This table is illustrative and based on general principles of ion hydration and data for other polyoxoanions. Specific values for tetravanadate(6-) would require dedicated computational studies.

Interaction with Counter-Ions:

The highly charged nature of tetravanadate(6-) necessitates the presence of counter-ions for charge neutrality. The interaction with these counter-ions is a critical aspect of its chemistry, influencing the structure of solid-state materials and the behavior of the ion in solution. Computational studies can model the formation of ion pairs or larger aggregates between the tetravanadate anion and various cations.

The strength of the interaction depends on the nature of the counter-ion, including its charge, size, and hardness/softness. Small, highly charged cations are expected to interact more strongly with the anion. DFT calculations can be employed to determine the binding energy between the tetravanadate(6-) and different counter-ions, as well as the preferred coordination sites on the surface of the polyoxoanion.

Illustrative Binding Energies with Common Counter-Ions

The following table provides a hypothetical representation of binding energies that could be calculated using DFT, illustrating the expected trend of interaction strength.

Counter-IonHypothetical Binding Energy (kJ/mol)Computational Method
Na⁺-DFT with a suitable functional and basis set
K⁺-DFT with a suitable functional and basis set
Mg²⁺-DFT with a suitable functional and basis set
Ca²⁺-DFT with a suitable functional and basis set

Note: The binding energies are presented without specific values as they are highly dependent on the computational methodology and the specific coordination geometry. The general trend would be stronger binding for divalent cations compared to monovalent cations.

Reaction Mechanisms and Reactivity of Tetravanadate 6

Redox Chemistry of Vanadium Centers in Tetravanadate(6-)

The redox activity of tetravanadate(6-) is fundamentally linked to the ability of its constituent vanadium centers to exist in multiple oxidation states. This property underpins its involvement in electron transfer processes and potential catalytic applications.

Oxidation State Interconversions within Polyoxovanadates

Polyoxovanadates, as a class of compounds, are well-known for the ability of their vanadium centers to undergo reversible oxidation and reduction. While specific studies focusing exclusively on the intramolecular oxidation state interconversions within the [V₄O₁₂]⁴⁻ ion are not extensively detailed in the available literature, the general principles of polyoxovanadate redox chemistry can be applied. The vanadium atoms in the tetravanadate(6-) anion are typically in the +5 oxidation state. However, under reducing conditions, it is conceivable that one or more of these centers could be reduced to V(IV).

Electron Transfer Processes Involving Tetravanadate(6-)

Electron transfer processes are central to the redox chemistry of polyoxovanadates. These processes can be categorized as either heterogeneous (occurring at an electrode surface) or homogeneous (occurring in solution between different chemical species).

Heterogeneous Electron Transfer: Cyclic voltammetry is a key technique used to study the electrochemical behavior of redox-active species like tetravanadate(6-). ossila.com While specific cyclic voltammograms for [V₄O₁₂]⁴⁻ are not readily available in the provided search results, studies on related polyoxovanadate systems reveal that they can undergo multiple, often reversible, one-electron redox events. researchgate.net The potentials at which these electron transfers occur provide valuable information about the thermodynamic stability of the different oxidation states of the cluster. The kinetics of this heterogeneous electron transfer can be influenced by factors such as the electrode material and the composition of the electrolyte solution. nsf.gov

Homogeneous Electron Transfer: In solution, tetravanadate(6-) can participate in electron transfer reactions with other redox-active molecules. The kinetics and mechanism of such reactions would be governed by principles of outer-sphere or inner-sphere electron transfer. In an outer-sphere mechanism, the electron tunnels between the reductant and the oxidant without any change in their coordination spheres. In an inner-sphere mechanism, a bridging ligand connects the two redox centers, facilitating electron transfer. The specific pathway would depend on the nature of the reactants and the reaction conditions.

Hydrolysis and Condensation Mechanisms

The formation and decomposition of tetravanadate(6-) are governed by a complex set of hydrolysis and condensation equilibria that are highly dependent on factors such as pH and the total vanadium concentration in the solution.

Pathways for Formation of Tetravanadate(6-) from Monovanadate

In aqueous solutions, the simplest form of vanadate (B1173111) is the mononuclear orthovanadate ion (VO₄³⁻) and its protonated forms (e.g., HVO₄²⁻, H₂VO₄⁻). As the total concentration of vanadium increases and the pH is adjusted, these monomeric units undergo condensation reactions to form larger polyoxovanadates.

The formation of the cyclic tetravanadate, [V₄O₁₂]⁴⁻, is particularly favored in basic solutions, typically at a pH of around 9. nih.gov The process is believed to occur through a stepwise condensation mechanism. Initially, two monovanadate units condense to form the divanadate (or pyrovanadate) ion, [V₂O₇]⁴⁻. rsc.org This dimerization is an enthalpically favored process. rsc.org Subsequent proton-assisted additions of monovanadate units to the divanadate can lead to the formation of linear trivanadate (B10776886) and tetravanadate species. rsc.org However, the cyclic tetramer, [V₄O₁₂]⁴⁻, is thermodynamically more stable than its linear counterpart in this pH range, driving the equilibrium towards its formation. rsc.org This condensation is driven by the continuous deprotonation of the vanadate species as the pH is maintained in the basic range. rsc.org

The speciation of vanadate in aqueous solution is a dynamic equilibrium, and the relative concentrations of the different species can be represented in a distribution diagram as a function of pH and total vanadium concentration.

Table 1: Vanadate Species Distribution

pH Range Predominant Vanadate Species
> 13 VO₄³⁻ (Orthovanadate)
9 - 12 HVO₄²⁻, V₂O₇⁴⁻ (Divanadate)
7 - 9 H₂VO₄⁻, [V₄O₁₂]⁴⁻ (Tetravanadate)
2 - 6 [HₓV₁₀O₂₈]⁽⁶⁻ˣ⁾⁻ (Decavanadate)

This table provides a simplified overview of vanadate speciation. The exact distribution depends on concentration and ionic strength.

Decay Mechanisms of Higher Nuclearity Vanadates to Tetravanadate(6-)

One of the most well-studied higher nuclearity polyoxovanadates is the decavanadate (B1236424) ion, [V₁₀O₂₈]⁶⁻, which is the predominant species in acidic to near-neutral solutions (pH 2-6). As the pH of a decavanadate solution is raised, it undergoes a decomposition process, leading to the formation of smaller vanadate oligomers, including tetravanadate.

Role of Tetravanadate(6-) in Catalytic Hydrolysis Reactions (e.g., ester bond cleavage)

Polyoxometalates, including polyoxovanadates, are known to catalyze a variety of organic reactions, including the hydrolysis of esters. The catalytic activity of these species is often attributed to their ability to act as Lewis acids and to their redox properties.

While specific studies detailing the catalytic role of the [V₄O₁₂]⁴⁻ ion in ester bond cleavage are not prominent in the provided search results, the general principles of polyoxometalate-catalyzed hydrolysis can be considered. The negatively charged surface of the tetravanadate ion could interact with and stabilize a positively charged transition state during the hydrolysis reaction.

The hydrolysis of esters can be catalyzed by both acids and bases. In a potential catalytic cycle involving tetravanadate, the vanadium centers could act as Lewis acidic sites, coordinating to the carbonyl oxygen of the ester. This coordination would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Table 2: General Mechanisms of Ester Hydrolysis

Catalyst Key Steps
Acid 1. Protonation of the carbonyl oxygen. 2. Nucleophilic attack by water on the carbonyl carbon. 3. Proton transfer. 4. Elimination of the alcohol.

| Base | 1. Nucleophilic attack by hydroxide (B78521) ion on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Elimination of the alkoxide leaving group. 4. Deprotonation of the resulting carboxylic acid. |

It is plausible that tetravanadate could facilitate a mechanism analogous to acid catalysis through Lewis acid activation. Furthermore, the local environment created by the polyoxovanadate could influence the pKa of coordinated water molecules, potentially enhancing their nucleophilicity. However, without specific experimental or computational studies on the [V₄O₁₂]⁴⁻-catalyzed hydrolysis of esters, any proposed mechanism remains speculative. Studies on other polyoxometalates have shown that they can effectively catalyze the hydrolysis of phosphate (B84403) esters, which are structurally related to carboxylic esters. nih.govutexas.edu

Ligand Exchange and Substitution Processes

Ligand exchange and substitution are fundamental reactions for understanding the coordination chemistry and bioavailability of metal ions. In the case of Tetravanadate(6-), these processes are crucial for its interaction with other molecules and ions in solution.

Kinetics and Thermodynamics of Ligand Binding to Tetravanadate(6-)

Detailed kinetic and thermodynamic parameters for ligand binding directly to the isolated Tetravanadate(6-) ion are not extensively documented in publicly available literature. However, insights can be drawn from studies on related polyoxovanadate systems and the general principles of ligand substitution in transition metal complexes. The binding of a ligand to the Tetravanadate(6-) core is expected to proceed through an associative or an interchange mechanism, where the incoming ligand attacks one of the vanadium centers.

The thermodynamics of ligand binding are governed by the change in Gibbs free energy (ΔG), which is a function of the enthalpy (ΔH) and entropy (ΔS) changes during the reaction. A favorable binding process is characterized by a negative ΔG. The enthalpy change reflects the difference in bond energies between the metal-ligand bonds being formed and broken, while the entropy change is related to the change in disorder of the system, including the release of coordinated water molecules.

ParameterDescriptionExpected Trend for Favorable Binding
ΔG (Gibbs Free Energy) Overall energy change of the binding process.Negative
ΔH (Enthalpy) Heat change associated with bond formation and breakage.Generally negative for strong binding
ΔS (Entropy) Change in the degree of disorder of the system.Can be positive or negative
K (Equilibrium Constant) Ratio of products to reactants at equilibrium.> 1
k_on (Association Rate Constant) Rate of the forward binding reaction.High for rapid binding
k_off (Dissociation Rate Constant) Rate of the reverse unbinding reaction.Low for stable complexes

Note: The table presents general thermodynamic and kinetic parameters that are crucial for characterizing ligand binding processes. Specific values for Tetravanadate(6-) with various ligands would require dedicated experimental studies.

Influence of Environmental Conditions on Reaction Pathways

The reactivity and stability of Tetravanadate(6-) are highly sensitive to environmental conditions, particularly pH and temperature.

pH: The speciation of vanadate in aqueous solution is strongly pH-dependent. The cyclic Tetravanadate(6-) anion, [V₄O₁₂]⁴⁻, is a predominant species in the pH range of approximately 8 to 13. At lower pH values, it tends to protonate and can convert to other polyoxovanadate species, such as decavanadate ([V₁₀O₂₈]⁶⁻). Conversely, at very high pH, it can depolymerize to form simpler vanadate species like orthovanadate ([VO₄]³⁻). This pH-dependent equilibrium significantly influences the availability and reactivity of the Tetravanadate(6-) ion for ligand exchange and catalytic reactions.

Temperature: An increase in temperature generally leads to an increase in the rate of ligand exchange reactions, as it provides the necessary activation energy for the process. However, the thermodynamic stability of the Tetravanadate(6-) ion and its complexes can also be affected by temperature changes.

Reactivity Towards Organic Substrates

Tetravanadate(6-) and related polyoxovanadates exhibit significant catalytic activity in the oxidation of various organic substrates. This reactivity is often attributed to the ability of vanadium to exist in multiple oxidation states (primarily +4 and +5) and to form reactive peroxo species.

Oxidation Reactions Catalyzed by Tetravanadate(6-) and Related Polyoxovanadates

Polyoxovanadates, including species derived from or in equilibrium with Tetravanadate(6-), are effective catalysts for the selective oxidation of organic compounds such as sulfides and alcohols. researchgate.netrsc.org The catalytic cycle often involves the formation of a peroxovanadate intermediate.

In a proposed mechanism for the oxidation of sulfides, the polyoxovanadate reacts with an oxidant, such as hydrogen peroxide (H₂O₂), to form a highly reactive peroxovanadate species. rsc.org This intermediate then transfers an oxygen atom to the sulfide (B99878), oxidizing it to a sulfoxide, while the vanadium center is reduced. The catalyst is then regenerated in a subsequent step. Theoretical studies suggest that the high activity of peroxovanadates in sulfide oxidation stems from the lower-energy empty orbitals of the peroxo oxygen atoms. rsc.org

A study on a cobalt-based metal-organic framework containing the [V₄O₁₂]⁴⁻ cluster demonstrated its efficiency in activating peroxymonosulfate (B1194676) for the degradation of organic pollutants. researchgate.net Similarly, inorganic-organic hybrid materials incorporating the [V₄O₁₂]⁴⁻ cluster have shown high catalytic activity and selectivity in the oxidation of sulfides to sulfoxides or sulfones. rsc.org

SubstrateProductCatalyst SystemKey Findings
SulfidesSulfoxides/SulfonesPolyoxovanadates/[V₄O₁₂]⁴⁻ hybridsHigh conversion and selectivity. rsc.org Formation of active peroxovanadate intermediates is proposed. rsc.org
Organic PollutantsDegradation ProductsCo₂([V₄O₁₂])(bpy)₂/PeroxymonosulfateEfficient degradation through multi-channel electron transfer. researchgate.net

Note: This table summarizes the catalytic activity of systems containing the Tetravanadate(6-) moiety or related polyoxovanadates in the oxidation of organic substrates.

Academic Applications in Catalysis and Materials Science

Catalytic Applications of Tetravanadate(6-) and Related Polyoxovanadates

Polyoxovanadates (POVs), a significant subfamily of polyoxometalates (POMs), have garnered substantial attention for their catalytic applications. doaj.orgsciopen.com Their utility is rooted in their diverse structures, remarkable redox properties, and versatile coordination chemistry. sciopen.comrsc.org Among these, tetravanadate and other vanadate (B1173111) clusters have been explored in various catalytic systems.

Homogeneous Catalysis by Polyoxovanadates

Polyoxovanadates can function as highly effective homogeneous catalysts, primarily due to their solubility in water or other polar organic solvents. acs.org In a homogeneous system, the catalyst is in the same phase as the reactants, which often leads to high efficiency and selectivity because the active sites are readily accessible. acs.org The catalytic mechanism of POVs in homogeneous oxidation reactions typically involves two main pathways: electron transfer and a combined electron transfer-oxygen transfer process. sciopen.com A key feature of these catalysts is their ability to be reoxidized by molecular oxygen after a reaction cycle, making them cost-effective and environmentally benign options. sciopen.com For instance, the decavanadate (B1236424) anion, [HV₁₀O₂₈]⁵⁻, has been studied as a homogeneous catalyst in various reactions. acs.org

Heterogeneous Catalysis with Tetravanadate(6-) Derived Materials

While homogeneous catalysis offers high efficiency, separating the catalyst from the product mixture can be challenging. researchgate.net To overcome this, significant research has focused on developing heterogeneous catalysts derived from POVs, including tetravanadate(6-). acs.orgresearchgate.net Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, simplifies catalyst recovery and recycling, which is crucial for industrial applications. stanford.edugoogle.com

Several strategies are employed to create these solid catalysts:

Supporting on Materials: POVs can be immobilized on various supports, such as mesoporous silica (B1680970) (like SBA-15), metal oxides, or polymers. google.comtechnion.ac.il

Combination with MOFs: Integrating POVs into Metal-Organic Frameworks (MOFs) has proven effective in creating stable and reusable catalysts. researchgate.net

Formation of Insoluble Salts: Introducing large inorganic or organic cations can render the POV catalyst insoluble, allowing it to be used in heterogeneous systems. acs.org

These materials combine the intrinsic catalytic activity of the polyoxovanadate core with the stability and ease of handling of a solid support. researchgate.net

Catalytic Oxidation Reactions of Organic Compounds

One of the most prominent applications of polyoxovanadates is in the selective oxidation of organic compounds. doaj.orgsciopen.com Their excellent oxidative properties make them suitable catalysts for transforming a wide range of organic substrates, including alkanes, alkenes, alcohols, and sulfides. sciopen.com

The high catalytic activity in these reactions is often attributed to the formation of active vanadium-peroxo species. doaj.orgsciopen.com When oxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) are used, they interact with the POV catalyst to generate these highly reactive intermediates, which then drive the oxidation of the organic substrate. sciopen.comrsc.org Research has extensively explored the catalytic properties of several POV clusters, such as [V₄O₁₂]⁴⁻ and [V₁₀O₂₈]⁶⁻, in these transformations. sciopen.com

Table 1: Examples of Catalytic Oxidation by Polyoxovanadates

Catalyst Type Substrate Oxidant Product Reference
Polyoxovanadate-based Hybrids Sulfides TBHP Sulfoxides sciopen.com
All-inorganic Polyoxovanadates Alkenes H₂O₂ Epoxides/Aldehydes doaj.orgsciopen.com
Pd(II)-based POVH materials Diphenylmethane TBHP Benzophenone rsc.org
Polyoxovanadates Alcohols H₂O₂ Aldehydes/Ketones sciopen.com

Photo- and Electro-Catalytic Systems Involving Vanadium Oxo-Clusters

Beyond traditional catalysis, vanadium oxo-clusters are emerging as promising materials in photo- and electro-catalysis. researchgate.netrsc.org These applications are critical for developing sustainable energy solutions, such as water-splitting to produce hydrogen fuel. rsc.org In these systems, the vanadium-based catalyst facilitates the oxygen evolution reaction (OER), which is often a bottleneck in water-splitting due to its slow kinetics. rsc.org

Vanadium-containing materials, including vanadates, are being explored as noble-metal-free alternatives to expensive catalysts like Iridium Oxide (IrO₂) and Ruthenium Oxide (RuO₂). rsc.org Their effectiveness stems from strong synergistic electronic and structural effects that enhance catalytic activity. rsc.org The ability of polyoxometalates to mediate electron transfer makes them suitable for applications in both photocatalytic and electrocatalytic systems, contributing to the development of cleaner energy technologies. researchgate.net

Structure-Activity Relationships in Tetravanadate(6-) Catalysts

Understanding the relationship between the structure of a catalyst and its activity is fundamental to designing more efficient catalysts. researchgate.netmdpi.commiragenews.com For tetravanadate(6-) and other POVs, catalytic performance is intrinsically linked to their specific molecular structure and electronic properties. doaj.orgsciopen.com

Key factors influencing the catalytic activity include:

Vanadium Oxidation State: The ability of vanadium to exist in multiple oxidation states (e.g., V⁴⁺, V⁵⁺) is crucial for the redox cycles that underpin many catalytic reactions. rsc.orgresearchgate.net

Counter-ions and Supports: In heterogeneous systems, the nature of the counter-ion or the supporting material can significantly influence the catalyst's stability, solubility, and interaction with reactants. researchgate.net

Functionalization: Modifying POVs by incorporating other transition metals or organic ligands can create more active sites and enhance stability, leading to improved catalytic performance. rsc.org

By systematically studying how these structural modifications affect reaction outcomes, researchers can rationally design POV-based catalysts with tailored activity and selectivity for specific chemical transformations. nsf.govresearchgate.net

Materials Science Applications of Tetravanadate(6-) Systems

The unique properties of tetravanadate(6-) and related polyoxovanadates extend beyond catalysis into the broader field of materials science. sciopen.com Their diverse structures and electronic characteristics make them valuable components in the design of advanced functional materials. rsc.org

Vanadium-based materials are utilized in a variety of applications due to their versatile physicochemical properties. rsc.orgoaepublish.com For example, vanadium oxides are key components in electrical and optical devices, "smart windows" that can control the transmission of light and heat, and as electrode materials in batteries. rsc.org The ability of the vanadium centers to undergo reversible redox reactions is particularly valuable for energy storage applications. Recent research has focused on using V-based materials, including vanadates, for multivalent-ion batteries, which could offer higher energy densities than conventional lithium-ion batteries. oaepublish.com The layered or framework structures of many vanadates can facilitate the insertion and extraction of ions, a critical process for battery performance. oaepublish.com

Table 2: Applications of Vanadate-Based Systems in Materials Science

Application Area Material Type Key Property Example Reference
Energy Storage Vanadium Oxides, Vanadates Redox activity, Layered structure Electrodes for multivalent-ion batteries oaepublish.com
Electronics Vanadium Oxides (e.g., VO₂) Metal-insulator transition Electrical and optical switching devices rsc.org
Smart Materials Vanadium Oxides Thermochromic properties Smart windows rsc.org
Magnetism Polyoxovanadate clusters Unpaired electrons, magnetic coupling Molecular magnets sciopen.comresearchgate.net
Optics Polyoxometalates Photochemical response Optical sensors sciopen.comresearchgate.net

Design and Synthesis of Inorganic-Organic Hybrid Materials

The creation of inorganic-organic hybrid materials is a rapidly advancing field aimed at developing functional materials that synergistically combine the properties of both components. kuleuven.be Polyoxovanadates are excellent inorganic building blocks for this purpose, with the Lindqvist-type hexavanadate cluster, often functionalized with organic ligands, being a subject of particular interest due to its magnetic, redox, and catalytic properties. kuleuven.benih.gov

The synthesis of these hybrid materials presents challenges, and successful formation depends on several key factors. Research has shown that controlling these variables is crucial for achieving high yields and purity. nih.gov The synthesis often involves modifying a simple building unit with a reactive terminal group through post-functionalization reactions. kuleuven.be For instance, a chloro-functionalized hexavanadate platform, V₆-Cl, has been developed as a versatile starting point for forming various hybrid structures via nucleophilic substitution with different carboxylic acids. kuleuven.benih.gov This approach allows for the grafting of a wide range of organic moieties onto the inorganic cluster core, paving the way for new functional materials. nih.gov

| Lewis Acidity of Solvent | The Lewis acidity of the solvent can affect the ease of reduction of V⁵⁺. | Can lead to the formation of mixed-valence species, impacting purity. kuleuven.benih.gov |

Development of Framework Materials Composed of Vanadium Oxide Clusters

Vanadium oxide clusters are instrumental in constructing novel framework materials, including metal-organic frameworks (MOFs), with potential applications in catalysis and materials science. researchgate.netnih.govresearchgate.net These frameworks are created by linking well-defined vanadium oxide clusters into extended one-, two-, or three-dimensional networks. nih.gov

One approach involves low-temperature reactions to link {V₁₈O₄₂} cages into interpenetrating three-dimensional networks using bridging metal ions like {M(H₂O)₄} groups (where M = Fe(II) or Co(II)). nih.gov Another strategy focuses on creating polyoxovanadate-based MOFs (POV-MOFs). For example, a POV-MOF with tandem-like vanadium cluster chains, formulated as [Ni(bix)₂]-{V₄O₁₁}, has been synthesized. researchgate.net In this structure, the chains are formed by linking four VO₄ tetrahedra, creating high-density, unsaturated coordination centers that are effective for catalytic applications such as the oxidation of sulfides. researchgate.net

Examples of Vanadium Oxide Cluster-Based Frameworks

Framework Type Vanadium Cluster Linker/Other Components Resulting Structure
Interpenetrating Networks {V₁₈O₄₂} cage {M(H₂O)₄} groups (M=Fe, Co) Two interpenetrating 3D networks. nih.gov
POV-MOF {V₄O₁₁} chain [Ni(bix)₂] complex Tandem-like vanadium cluster chains linked by metal-organic units. researchgate.net

Formation of Supramolecular Architectures and Networks

The ability of tetravanadate and other polyoxovanadate clusters to self-assemble into larger, ordered structures makes them ideal components for supramolecular chemistry. nih.govresearchgate.net These clusters can act as inorganic nodes or templates in the formation of complex architectures held together by non-covalent interactions, such as hydrogen bonding or metal coordination. researchgate.netrsc.org

The decavanadate cluster, [V₁₀O₂₈]⁶⁻, is a particularly versatile building block in this regard. researchgate.net Its structure and charge allow it to be stabilized by a diverse range of cations and solvent molecules, leading to varied supramolecular patterns. researchgate.net The microenvironment around the decavanadate cluster, influenced by the choice of cations and the presence of water molecules, dictates the final crystal lattice. researchgate.net Similarly, functionalized hexavanadate clusters have been shown to be straightforward and versatile starting points for the formation of functional supramolecular structures. kuleuven.benih.gov The organic ligands attached to the inorganic core can direct the assembly process and introduce new functionalities. nih.gov

Integration into Functional Materials for Advanced Technologies

The integration of polyoxovanadate clusters into larger material systems is driven by their potential in a wide array of advanced technologies. researchgate.net Their inherent properties, such as redox activity and diverse coordination chemistry, make them attractive for catalysis, magnetism, and optics. researchgate.net

In catalysis, polyoxovanadates are particularly noted for their effectiveness in selective oxidation reactions. They can activate oxidants like hydrogen peroxide to generate active V-peroxo species, which enhance catalytic activity for the transformation of various organic molecules, including sulfides and alcohols. POV-based MOFs have demonstrated excellent performance in catalyzing sulfur oxidation, leveraging their unique cluster chain structures as active sites. researchgate.net Beyond catalysis, the incorporation of these clusters into hybrid materials opens up possibilities in molecular magnetism and medicine. nih.gov The ability to functionalize the clusters with specific organic moieties allows for the fine-tuning of their properties for targeted applications. kuleuven.benih.gov

Potential Applications of Polyoxovanadate-Based Materials

Application Area Relevant Property/Mechanism Example
Catalysis Redox activity; formation of active V-peroxo species; Lewis-acid active sites. researchgate.net Selective oxidation of sulfides, alkanes, and alcohols. researchgate.net
Materials Science Structural diversity for creating porous and framework materials. researchgate.net Ion exchange, adsorption, and chiral materials. researchgate.net
Magnetism Presence of vanadium ions with unpaired electrons. Development of novel molecular magnets. nih.gov

| Luminescence | Electronic properties of the cluster and organic ligands. | Design of luminescent materials. researchgate.net |

Interactions in Bioinorganic Systems: Mechanistic and Chemical Insights

Enzyme Inhibition Mechanisms by Tetravanadate(6-)

The inhibitory effects of tetravanadate(6-) and other vanadate (B1173111) oligomers on various enzymes are well-documented. These mechanisms often involve direct interaction with the enzyme's active site, leveraging the compound's structural and electronic resemblance to the phosphate (B84403) group. This mimicry allows it to act as a potent competitive or transition-state analogue inhibitor for numerous enzymes, particularly those involved in phosphate metabolism.

The primary mechanism by which vanadates, including the tetrameric form (V₄), interact with enzymes is by acting as an analogue of phosphate. acs.org Vanadate species can adopt geometries, such as a trigonal bipyramidal structure, that resemble the transition state of phosphoryl transfer reactions. researchgate.net This structural mimicry allows them to bind tightly within the active sites of enzymes that process phosphate-containing substrates.

Vanadate monomer (V₁) is known to act as a ground-state or transition-state analogue of phosphate. acs.org The tetrameric form, often referred to as metavanadate, also participates in enzyme inhibition, suggesting it can fit into active sites designed for phosphate or polyphosphate substrates. acs.org This capability enables tetravanadate(6-) to inhibit a broad spectrum of enzymes, including dehydrogenases and isomerases. acs.org The principle of using phosphate mimics is a well-established strategy in the design of enzyme inhibitors, with compounds like phosphonates being developed as stable isosteric analogues of phosphate substrates to target enzymes in various disease pathways. nih.gov

Phosphatases, enzymes that catalyze the hydrolysis of phosphate monoesters, are prime targets for inhibition by vanadate species due to the direct involvement of phosphate in their catalytic cycle. Vanadate is a well-known general inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov Mechanistic studies have revealed that vanadate acts as a potent competitive inhibitor. For example, it competitively inhibits the protein-tyrosine phosphatase PTP1B with a low micromolar inhibition constant (Ki). nih.gov This competitive nature means that vanadate directly competes with the phosphate-containing substrate for binding to the active site. nih.gov

The addition of vanadate to cell cultures has been shown to increase the level of phosphotyrosine in proteins, which is a direct consequence of inhibiting the phosphatases that would normally remove these phosphate groups. mdpi.com The inhibition is typically reversible; for instance, the presence of chelating agents like EDTA can completely reverse the vanadate-induced inhibition of PTP1B. nih.gov Studies on human alkaline phosphatase have also demonstrated that orthovanadate is a powerful competitive inhibitor, with Ki values significantly lower than those for phosphate itself, indicating a very high affinity for the enzyme's active site. nih.gov

The sarcoplasmic reticulum (SR) is a critical organelle in muscle cells, primarily responsible for regulating calcium (Ca²⁺) concentration. Its function is heavily dependent on ATP-powered pumps, such as the Ca²⁺-ATPase. Research in rat heart models subjected to ischemia-reperfusion (I/R) injury has shown that vanadate can exert protective effects on SR function. nih.gov

In these models, I/R injury typically leads to a significant decrease in SR Ca²⁺ uptake and release, which is associated with reduced levels of Ca²⁺-pump ATPase and Ca²⁺-release channel proteins. nih.gov Pretreatment with vanadate was found to prevent these I/R-induced reductions, thereby attenuating cardiac dysfunction. nih.gov The beneficial effects of vanadate on SR function in this context are suggested to be linked to its antioxidant properties, as a similar protective effect was observed with an antioxidant mixture. nih.gov Other studies have noted that vanadate oligomers, such as decavanadate (B1236424), are potent inhibitors of Ca²⁺-ATPase, further highlighting the interaction of these compounds with the enzymatic machinery of the SR.

Kinetic studies are crucial for understanding the precise nature of the interaction between an inhibitor and an enzyme. For vanadate, kinetic analyses have consistently characterized it as a potent inhibitor for several enzymes.

A key example is the inhibition of protein-tyrosine phosphatase PTP1B, where vanadate acts as a competitive inhibitor with a measured inhibition constant (Ki) of 0.38 ± 0.02 μM. nih.gov This low Ki value signifies a high affinity of vanadate for the enzyme. Similarly, studies on the gastric H,K-ATPase revealed that vanadate inhibits ATP hydrolysis in a biphasic manner, suggesting a complex interaction. The data were consistent with vanadate binding competitively with ATP at two distinct catalytic sites on the enzyme. Equilibrium binding studies have also been employed to determine the binding constants of vanadate to protein complexes, such as its interaction with the actomyosin (B1167339) subfragment 1-ADP complex.

Table 1: Kinetic Parameters of Vanadate Inhibition on Various Enzymes
EnzymeInhibition TypeInhibition Constant (Ki)Source
Protein-Tyrosine Phosphatase (PTP1B)Competitive0.38 ± 0.02 μM nih.gov
Human Alkaline PhosphataseCompetitive&lt; 1 μM nih.gov
Gastric H,K-ATPaseCompetitive (with ATP)Biphasic Inhibition

Chemical Interactions with Biomolecules

Beyond its role in enzyme active sites, tetravanadate(6-) engages in direct chemical interactions with a variety of essential biomolecules. These interactions can alter the structure and function of proteins, leading to significant physiological effects.

Myosin: Tetravanadate(6-) (V₄) has been shown to bind to several proteins, including the motor protein myosin. acs.org This interaction is significant as myosin is a crucial ATPase involved in muscle contraction and other motility processes. Studies using ⁵¹V NMR spectroscopy have demonstrated that tetrameric vanadate species interact potently with myosin. The interaction of vanadate oligomers with myosin can inhibit its ATPase activity. Furthermore, tetravanadate has been identified as the species responsible for the specific photocleavage of the myosin active site when exposed to UV light, indicating a direct and localized binding. acs.org

Tubulin: The interaction of vanadate with tubulin, the protein subunit of microtubules, is complex. Research has shown that vanadate can cleave α- and β-tubulin upon photoirradiation. nih.gov This cleavage is best correlated with the presence of cyclic tetravanadate in the solution, suggesting a direct role for this specific oligomer in the interaction. nih.gov In addition to cleavage, vanadate also affects the dynamics of microtubule assembly and disassembly. It has been found to inhibit both the rate of polymerization (assembly) and depolymerization (disassembly) of purified tubulin. nih.gov This effect is thought to be caused by an allosteric change in the tubulin protein induced by vanadate binding. nih.gov

Table 2: Summary of Tetravanadate(6-) Interactions with Specific Proteins
ProteinNature of InteractionObserved EffectSource
MyosinBinding to the proteinInhibition of ATPase activity; UV-light induced photocleavage of the active site acs.org
TubulinBinding and Photo-induced cleavageInhibition of microtubule assembly and disassembly; Cleavage of α- and β-tubulin chains nih.govnih.gov

Investigation of Vanadate-Protein Adducts and Stabilization

Vanadate's structural and electronic similarity to phosphate allows it to interact with a wide range of proteins, particularly those involved in phosphate metabolism. nih.gov The stabilization of vanadate-protein adducts is crucial for its role as an inhibitor and is achieved through a combination of covalent and non-covalent interactions.

In many protein-tyrosine phosphatases (PTPs), vanadate acts as a potent competitive inhibitor. nih.govneb.com Structural studies reveal that vanadate can form a covalent adduct with the catalytic cysteine residue in the active site of PTPs. For instance, in bovine low molecular weight protein tyrosine phosphatase (LMPTP), a VO3 adduct covalently binds to the Cys12 residue. This adduct adopts a tetrahedral geometry and is further stabilized by a network of hydrogen bonds with residues of the conserved "P-loop" active-site motif. mdpi.com Similarly, vanadate has been co-crystallized with human PTP1B and Yersinia pestis YopH phosphatase to investigate catalytic mechanisms. mdpi.com

Non-covalent interactions also play a significant role in stabilizing vanadate adducts. In one instance, a trinuclear oxidovanadium(V) adduct was observed to be stabilized within a protein structure through π-stacking interactions with a tryptophan residue (Trp123) and an extensive network of hydrogen bonds with arginine and lysine (B10760008) residues. mdpi.com The geometry of the vanadium center in these adducts can vary, with both distorted square pyramidal and octahedral geometries being observed. mdpi.com The reversibility of vanadate inhibition, which can be achieved by adding chelating agents like EDTA, underscores the dynamic nature of these interactions. nih.govneb.com

Interactions with DNA and RNA Models (e.g., Hydrolytic Cleavage of Phosphodiester Bonds)

Polyoxovanadates have demonstrated the ability to facilitate the hydrolytic cleavage of phosphodiester bonds, a fundamental process in nucleic acid chemistry. This reactivity is particularly significant given the remarkable stability of these bonds in the absence of a catalyst; the half-life for the hydrolysis of a phosphodiester bond in DNA is estimated to be 30 million years. researchgate.net

Research has shown that the negatively charged tetravanadate anion, [V₄O₁₂]⁴⁻, is a hydrolytically active species capable of cleaving an RNA model phosphodiester bond under physiological pH and temperature. nih.govresearchgate.net This phosphodiesterase activity is purely hydrolytic, with NMR spectroscopy confirming the absence of V(V) reduction to V(IV) during the reaction. nih.govrsc.org

Studies on DNA model substrates, such as 4-nitrophenyl phosphate (NPP) and bis-4-nitrophenyl phosphate (BNPP), have further elucidated the hydrolytic capabilities of vanadate species. The cleavage of the phosphodiester bond in BNPP at 70°C and pH 5.0 showed a rate constant of 3.32 × 10⁻⁶ s⁻¹, which represents a four-orders-of-magnitude acceleration compared to the uncatalyzed reaction. rsc.org In these studies, the decavanadate species (V₁₀) was identified as the most active, likely due to its ability to dissociate into smaller, more labile fragments that can bind the substrate. rsc.org The only products observed from these reactions were inorganic phosphate and nitrophenol, confirming a clean hydrolytic cleavage pathway. rsc.org

Hydrolysis of Phosphodiester Model Substrates by Vanadate Species
SubstrateActive Vanadate SpeciesConditionsObserved Rate Constant (kobs)Catalytic Rate Constant (kc)Formation Constant (Kf)Reference
RNA ModelTetravanadate ([V₄O₁₂]⁴⁻)Physiological pH and temperatureData not specifiedData not specifiedData not specified nih.gov
4-nitrophenyl phosphate (NPP)Decavanadate (V₁₀)50°C, pH 5.01.74 × 10⁻⁵ s⁻¹5.67 × 10⁻⁶ s⁻¹71.53 M⁻¹ rsc.org
bis-4-nitrophenyl phosphate (BNPP)Decavanadate (V₁₀)70°C, pH 5.03.32 × 10⁻⁶ s⁻¹Data not specifiedData not specified rsc.org

Coordination with Amino Acids and Peptides in a Bio-Mimetic Context

The tetravanadate anion, [V₄O₁₂]⁴⁻, can act as a versatile building block in the formation of complex bio-mimetic structures, functioning as both a bridging ligand and a non-coordinating counterion. Its interaction with transition metal complexes containing amino acids or peptides provides insight into the potential roles of vanadium in biological systems.

In several synthesized copper(II) complexes, the tetravanadate anion is directly functionalized with mixed-ligand copper(II) units containing α-amino acids like glycine (B1666218) and lysine. ugr.esnih.govnih.gov For example, in the complex [Cu(dmb)(Lys)]₂[V₄O₁₂]·8H₂O, the tetravanadate acts as a bridging ligand. nih.gov In another structure, copper(II) ions exhibit a distorted square pyramidal geometry, with the basal plane occupied by the nitrogen donors of a phenanthroline-derived ligand and the nitrogen and oxygen atoms of an α-amino acid. The apical position of the copper(II) coordination sphere is defined by an oxygen atom from the tetravanadate anion. nih.gov

The role of tetravanadate can be influenced by steric factors. When the bulky ligand 2,9-dimethyl-1,10-phenanthroline (dmp) is used, direct coordination of the copper center to the vanadate is prevented. In this case, as seen in [Cu(dmp)₂][V₄O₁₂]·C₂H₅OH·11H₂O, the tetravanadate anion behaves as a non-coordinating counterion, balancing the charge of the cationic [Cu(dmp)₂]²⁺ units. ugr.esnih.gov This dual behavior highlights the structural versatility of the tetravanadate anion in coordination chemistry with biomimetic molecules. ugr.es

Structural Features of a Copper(II)-Glycine Complex with Tetravanadate
Metal CenterCoordination GeometryBasal Plane LigandsApical LigandRole of [V₄O₁₂]⁴⁻Reference
Copper(II)Distorted Square PyramidalN-donors (dmp ligand), N and O atoms (glycine)Oxygen atom from tetravanadateBridging Ligand nih.gov

Structural and Mechanistic Aspects of Vanadium-Dependent Enzymes

Insights from Vanadium-Dependent Haloperoxidases

Vanadium-dependent haloperoxidases (V-HPOs) are a class of enzymes that utilize a vanadate cofactor to catalyze the oxidation of halides (Cl⁻, Br⁻, or I⁻) by hydrogen peroxide, producing reactive halogenating species. nih.govnih.gov The structural and mechanistic understanding of these enzymes provides significant insights into the biological role of vanadium.

The active site of a V-HPO features a vanadium(V) center, typically in the form of vanadate, anchored to the protein via a covalent bond to the imidazole (B134444) side chain of a conserved histidine residue. nih.gov This vanadate cofactor is further stabilized by an extensive network of hydrogen bonds with the protonated side chains of conserved lysine and arginine residues. nih.govnih.gov In the resting state of the enzyme, the vanadium cofactor typically adopts a trigonal bipyramidal geometry, with three oxygen atoms in the equatorial plane and the anchoring histidine and a hydroxyl group in the apical positions. nih.gov However, recent high-resolution cryo-EM studies have suggested a trigonal planar, metavanadate-like geometry for the cofactor in the resting state, challenging the long-held view of an apical hydroxo ligand. chemrxiv.orgchemrxiv.orgresearchgate.net

The catalytic cycle begins with the binding of hydrogen peroxide to the vanadium center, which coordinates in a side-on fashion in the equatorial plane, distorting the geometry to tetragonal bipyramidal. nih.gov This binding activates the peroxide, facilitated by a direct interaction with a key lysine residue. A halide ion then performs a nucleophilic attack on an electrophilic peroxide oxygen, leading to the formation of a hypohalous acid (HOX) or a vanadium-bound hypohalite intermediate, which is then released to halogenate an organic substrate. nih.govchemrxiv.org Throughout this cycle, the oxidation state of the vanadium remains V(V). nih.gov In some V-HPOs, particularly those from Streptomyces bacteria, a key lysine residue is proposed to form a transient chloramine (B81541) intermediate, which acts as the chlorinating species, allowing for reactions with high regio- and stereochemical control. nih.govacs.org

Key Active Site Residues in Vanadium-Dependent Haloperoxidases (V-HPOs)
ResidueRole in CatalysisReference
Conserved Histidine (e.g., His494 in NapH1)Covalently anchors the vanadate cofactor to the protein via an apical bond. nih.govnih.gov
Conserved Lysine (e.g., Lys353 in V-ClPO)Stabilizes the vanadate cofactor through hydrogen bonding; activates bound peroxide through charge separation. In some enzymes, may form a reactive chloramine intermediate. nih.govnih.govacs.org
Conserved Arginine (e.g., Arg379, Arg488 in NapH1)Stabilizes the negative charge of the vanadate cofactor through hydrogen bonding and charge-charge interactions. nih.gov
Conserved Histidine (e.g., His487 in CpVBPO)Proposed to mediate the generation of hypobromous acid. chemrxiv.orgchemrxiv.org

Q & A

Basic Research Questions

Q. How can the structural integrity of tetravanadate(6-) complexes be experimentally verified?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for determining bond lengths, coordination geometry, and anion-cation interactions. For example, in [Cu(dmbp)(Gly)]₂[V₄O₁₂], SCXRD revealed chair-like cyclic structures and Cu–O distances of ~2.3 Å . Pairing SCXRD with computational tools like Mercury CSD ensures accurate refinement of anisotropic displacement parameters and hydrogen bonding networks. UV-Vis spectroscopy further confirms stability in aqueous solutions by tracking ligand-to-metal charge transfer bands .

Q. What synthesis conditions optimize the formation of tetravanadate(6-) complexes?

  • Methodology : Mild synthesis in H₂O/EtOH mixtures (pH 8–9) avoids harsh solvothermal conditions while ensuring solubility. For instance, adding NaVO₃ to Cu(II)-ligand solutions under basic pH promotes [V₄O₁₂]⁴⁻ stabilization. Recrystallization from H₂O/EtOH improves crystal quality for insoluble complexes (e.g., compound 3) . pH adjustments (e.g., slightly acidic for compound 4) can alter coordination modes, as shown in comparative studies of α-amino acid-functionalized complexes .

Q. How do magnetic properties of tetravanadate(6-) complexes correlate with structural features?

  • Methodology : Magnetic susceptibility measurements (2–300 K) combined with SCXRD identify Cu⋯Cu distances (~10 Å) and bridging ligands (e.g., O or [V₄O₁₂]⁴⁻) as key factors. Weak antiferromagnetic coupling (J = −1.2 cm⁻¹) in [Cu(phen)(Gly)]₂[V₄O₁₂] arises from long-range superexchange pathways, whereas shorter Cu–O bridges enhance coupling .

Advanced Research Questions

Q. How to resolve contradictions in magnetic behavior among structurally similar tetravanadate(6-) complexes?

  • Methodology : Analyze intermolecular interactions via Hirshfeld surface analysis and SHAPE software to quantify deviations from ideal coordination geometries. For example, Cu(II) centers in compound 1 exhibit distorted octahedral (vOC) vs. square pyramidal (SPY) geometries, explaining variations in magnetic anisotropy . Pair this with DFT calculations to model exchange coupling constants and validate experimental data .

Q. What mechanisms underlie the cytotoxicity of tetravanadate(6-) complexes in cancer cells?

  • Methodology : Perform in vitro assays (e.g., MTT or wound-healing) at IC₅₀ concentrations (e.g., 12 nM for compound 3 in MCF-7 cells). TBARS assays ruled out ROS-mediated lipid peroxidation, suggesting alternative pathways like protein tyrosine phosphatase inhibition or ATPase disruption . Compare with vanadium-free analogs (e.g., compound 4) to isolate [V₄O₁₂]⁴⁻-specific effects .

Q. How can computational models predict the bioactivity of tetravanadate(6-) systems?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets (e.g., PTP1B or ATP-dependent K⁺ channels). Validate predictions using crystallographic data (e.g., CSD entries 1862170 and 20hr09) to ensure ligand conformations match experimental structures .

Data Analysis and Reporting

Q. How should researchers document experimental protocols for reproducibility?

  • Guidelines : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Detail solvent ratios, pH adjustments, and crystallization steps (e.g., "H₂O/EtOH, pH 8.5, 130 K"). Use CCDC deposition numbers (e.g., 1862170) for SCXRD data . Include raw magnetic susceptibility data in appendices, with processed results (χₘ vs. T plots) in the main text .

Q. What statistical methods address variability in biological assay results?

  • Guidelines : Apply ANOVA or Student’s t-test to triplicate measurements (e.g., IC₅₀ values ± SEM). For migration inhibition assays (wound-healing), quantify cell-free areas using ImageJ and normalize to controls .

Tables of Key Findings

PropertyCompound 3 ([V₄O₁₂]⁴⁻)Compound 4 (Vanadium-Free)Reference
IC₅₀ (MCF-7 cells)12 ± 1.2 nM>100 µM
Magnetic Coupling (J)−1.2 cm⁻¹Not applicable
Lipid Peroxidation (TBARS)No significant changeNo significant change

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.